Fluoroclorgyline
Description
Properties
CAS No. |
135062-18-9 |
|---|---|
Molecular Formula |
C13H15ClFNO |
Molecular Weight |
255.71 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C13H15ClFNO/c1-3-7-16(2)8-4-9-17-13-6-5-11(15)10-12(13)14/h1,5-6,10H,4,7-9H2,2H3 |
InChI Key |
JTJUQCCPSVCHPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)F)Cl)CC#C |
Appearance |
Solid powder |
Other CAS No. |
135062-18-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fluoroclorgyline N-(3-(2-chloro-4-fluorophenoxy)propyl)-N-methyl-2-propynylamine |
Origin of Product |
United States |
Foundational & Exploratory
Fluoroclorgyline's Mechanism of Action as a Selective MAO-A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of fluoroclorgyline as a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A). It details the biochemical interactions, summarizes quantitative data, outlines relevant experimental methodologies, and provides visual representations of key processes and relationships.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound, a fluorinated analog of the well-characterized inhibitor clorgyline, acts as an irreversible, mechanism-based inhibitor of MAO-A.[1][2] Often referred to as a "suicide inhibitor," its mechanism is not merely to block the active site but to be catalytically activated by the enzyme, leading to the formation of a reactive intermediate that permanently deactivates MAO-A.[3]
The inhibitory process can be broken down into two key phases:
-
Reversible Binding: Initially, this compound binds reversibly to the active site of MAO-A. The selectivity for the MAO-A isoform over MAO-B is primarily determined during this initial binding phase.[4] The structure of the active site, a single hydrophobic cavity of approximately 550 ų, accommodates the inhibitor.[5]
-
Enzymatic Activation and Covalent Adduct Formation: The flavin adenine dinucleotide (FAD) cofactor within the MAO-A active site initiates the oxidation of the propargylamine moiety of this compound. This enzymatic conversion generates a highly reactive allenic intermediate. This intermediate then undergoes a nucleophilic attack from the reduced flavin cofactor. Specifically for propargylamine inhibitors like the clorgyline family, this results in the formation of a stable, covalent bond at the N(5) position of the FAD's isoalloxazine ring.[4] This permanent modification of the essential FAD cofactor renders the enzyme catalytically inactive.
The regeneration of MAO-A activity is not possible through the dissociation of the inhibitor; it necessitates the de novo synthesis of the enzyme, a process that can take up to two weeks.
Signaling Pathway of MAO-A Inactivation
The following diagram illustrates the step-by-step process of this compound inactivating MAO-A.
Caption: Covalent inactivation pathway of MAO-A by this compound.
Quantitative Inhibition Data
While specific quantitative data for this compound is sparse in the literature, the inhibitory potency of its parent compound, clorgyline, is well-documented and provides a strong reference. Fluorinated analogs are often synthesized to have comparable or enhanced potency and for applications like PET imaging.[1][6]
| Compound | Target | IC₅₀ (nM) | Inhibition Type | Reference(s) |
| Clorgyline | MAO-A | 2.99 | Irreversible | [7] |
| Clorgyline | MAO-B | >10,000 | Irreversible | [8] |
Note: The high selectivity index for clorgyline (a ratio of IC₅₀ for MAO-B over MAO-A) underscores its specificity for the MAO-A isoform.[8]
Experimental Protocols
The characterization of this compound as a MAO-A inhibitor involves several key experimental procedures.
Fluorometric MAO-A Inhibition Assay
This is a common method for screening and determining the potency of MAO inhibitors. The protocol is adaptable for high-throughput screening.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO-A. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[9][10]
Materials:
-
Recombinant human MAO-A enzyme
-
This compound (or other test inhibitor)
-
MAO-A substrate (e.g., p-Tyramine, Kynuramine)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent Probe (e.g., Amplex Red, Resorufin-based probes)
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor (e.g., Clorgyline)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), and then further dilute in Assay Buffer to achieve the final desired concentrations. The final solvent concentration should typically be kept below 1-2%.
-
Enzyme and Inhibitor Pre-incubation: To each well of the microplate, add the MAO-A enzyme solution. Then, add the diluted this compound solutions or control solutions (positive control, no-inhibitor control).
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a "Working Reagent" containing the MAO-A substrate, fluorescent probe, and HRP in Assay Buffer. Add this mixture to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm Ex / ~585 nm Em) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical fluorometric MAO-A inhibition assay.
Caption: Workflow for a fluorometric MAO-A inhibition assay.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of this compound are dictated by specific structural features. Molecular docking and SAR studies of clorgyline and its analogs provide insight into the key pharmacophoric elements.[5][8]
-
Propargylamine Group (-CH₂-C≡CH): This is the "warhead" of the molecule. It is essential for the mechanism-based irreversible inhibition, as it is the group that is oxidized by the FAD cofactor to form the reactive species that covalently binds to the enzyme.
-
Dichlorophenoxypropyl Moiety: This portion of the molecule is crucial for the initial, selective binding within the hydrophobic active site of MAO-A. The specific substitution pattern on the phenyl ring and the length of the propyl chain contribute significantly to the affinity and selectivity for MAO-A over MAO-B.
-
Fluorine Substitution: The addition of a fluorine atom, as in this compound, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. In the context of radiolabeled compounds (e.g., ¹⁸F-fluoroclorgyline), it serves as the positron-emitting isotope for PET imaging studies, allowing for the in vivo quantification of MAO-A.[2][6]
Logical Relationship Diagram
This diagram illustrates the relationship between the chemical structure of this compound and its function as a selective, irreversible MAO-A inhibitor.
Caption: Structure-function relationships of this compound.
References
- 1. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluoroclorgyline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Fluoroclorgyline, a potent and selective monoamine oxidase A (MAO-A) inhibitor. While specific literature on this compound is scarce, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. Detailed experimental protocols, a summary of key chemical and physical properties, and a visualization of its mechanism of action are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound, systematically named N-(2-chloro-6-fluorobenzyl)prop-2-yn-1-amine, is a halogenated derivative of the well-known MAO-A inhibitor, clorgyline. The introduction of fluorine and chlorine moieties on the benzyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. As a selective MAO-A inhibitor, this compound holds potential for investigation in the treatment of depression, anxiety disorders, and other neurological conditions linked to monoamine neurotransmitter imbalances. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the N-alkylation of propargylamine with 2-chloro-6-fluorobenzyl halide. This reaction is a standard procedure for the formation of N-benzylpropargylamines.
Proposed Synthetic Pathway
The synthesis involves a direct nucleophilic substitution reaction where the primary amine of propargylamine attacks the benzylic carbon of 2-chloro-6-fluorobenzyl chloride (or bromide), displacing the halide and forming the desired secondary amine. A non-nucleophilic base is typically used to neutralize the hydrohalic acid byproduct.
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Propargylamine
-
2-chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of propargylamine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its handling, formulation, and biological activity. The table below summarizes the available predicted data for this compound and experimental data for the related compound, clorgyline.
| Property | This compound (Predicted) | Clorgyline (Experimental)[1][2][3] |
| Molecular Formula | C₁₀H₉ClFN | C₁₃H₁₅Cl₂NO |
| Molecular Weight | 197.64 g/mol | 272.17 g/mol |
| Boiling Point | 334.8 ± 37.0 °C | Not available |
| Density | 1.164 ± 0.06 g/cm³ | Not available |
| pKa | 6.97 ± 0.50 | Not available |
| Solubility | Not available | DMSO: 10 mg/mL, Ethanol: 15 mg/mL |
| Physical State | Not available | Crystalline solid |
Mechanism of Action and Signaling Pathway
This compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. By inhibiting MAO-A, this compound increases the synaptic levels of these neurotransmitters, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.
Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. The compiled chemical data and the elucidated mechanism of action provide a solid basis for further research into its pharmacological profile and therapeutic potential. This document is intended to facilitate and encourage further investigation into this promising MAO-A inhibitor by the scientific community.
References
A Technical Guide to Fluoroclorgyline and Clorgyline: A Comparative Analysis for Researchers
For Immediate Release
This technical guide provides an in-depth comparative analysis of the monoamine oxidase (MAO) inhibitor clorgyline and its fluorinated analog, fluoroclorgyline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanism of action, and the experimental protocols for their evaluation.
Introduction
Clorgyline is a well-characterized, irreversible, and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[1] While it was never marketed for therapeutic use, clorgyline has been an invaluable tool in neuropharmacological research.[1] The development of fluorinated analogs of clorgyline, herein referred to as this compound, represents a strategic effort to refine its pharmacological profile, potentially for applications in positron emission tomography (PET) imaging and as novel therapeutic agents. This guide elucidates the key differences between these two compounds.
Chemical Structure and Properties
The primary distinction between clorgyline and this compound lies in the substitution of one or more hydrogen atoms with fluorine on the aromatic ring. This modification can significantly alter the molecule's lipophilicity, metabolic stability, and interaction with the target enzyme.
Clorgyline: N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-prop-2-yn-1-amine[1]
This compound: The term "this compound" can refer to various fluorinated analogs. A key example from the literature is N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine.
Mechanism of Action
Both clorgyline and its fluorinated analogs are classified as "suicide inhibitors" of MAO-A. They act as mechanism-based inactivators, meaning the enzyme metabolizes the inhibitor, which then forms a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition. This targeted and irreversible action provides a potent and long-lasting reduction in MAO-A activity.
The inhibition of MAO-A leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is the basis for the antidepressant effects observed with MAO-A inhibitors.
Quantitative Data Comparison
The inhibitory potency and selectivity of clorgyline and a representative this compound analog against MAO-A and MAO-B are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| Clorgyline | MAO-A | 1.2 | 1583 |
| MAO-B | 1900 | ||
| This compound (N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine) | MAO-A | 39 | >2564 |
| MAO-B | >100000 |
Data sourced from scientific literature.
Experimental Protocols
Synthesis of this compound (N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine)
This protocol describes a representative synthesis of a fluorinated clorgyline analog.
Step 1: Synthesis of 3-(4-chloro-2-fluorophenoxy)propan-1-ol
-
To a solution of 4-chloro-2-fluorophenol in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add 3-bromopropan-1-ol dropwise to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography to yield 3-(4-chloro-2-fluorophenoxy)propan-1-ol.
Step 2: Synthesis of 1-(3-bromopropoxy)-4-chloro-2-fluorobenzene
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add phosphorus tribromide dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(3-bromopropoxy)-4-chloro-2-fluorobenzene.
Step 3: Synthesis of N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine
-
To a solution of N-methylprop-2-yn-1-amine in a suitable solvent (e.g., acetonitrile), add potassium carbonate.
-
Add the product from Step 2 to the mixture.
-
Stir the reaction at room temperature for several hours until completion.
-
Filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final compound.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of MAO inhibitors.
Materials:
-
Partially purified MAO-A and MAO-B from a suitable source (e.g., rat brain mitochondria).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Substrate: [14C]-5-hydroxytryptamine (for MAO-A) and [14C]-β-phenylethylamine (for MAO-B).
-
Inhibitor solutions (clorgyline and this compound) at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare reaction tubes containing the phosphate buffer and the appropriate MAO enzyme preparation.
-
Add varying concentrations of the inhibitor (or vehicle for control) to the tubes and pre-incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 2N HCl).
-
Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate/toluene mixture).
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Signaling pathway of MAO-A inhibition by clorgyline and this compound.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Conclusion
Fluorination of the clorgyline scaffold can lead to compounds with retained or even enhanced selectivity for MAO-A, as demonstrated by the significantly higher IC50 for MAO-B in the fluorinated analog. This high selectivity is a desirable characteristic for a pharmacological probe or a potential therapeutic agent, as it minimizes off-target effects. The detailed protocols provided in this guide offer a foundation for researchers to synthesize and evaluate these and other novel MAO inhibitors. The continued exploration of fluorinated analogs of existing neuropharmacological agents holds promise for the development of next-generation research tools and therapeutics.
References
Fluoroclorgyline: A Technical Guide to a Selective Monoamine Oxidase-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of fluoroclorgyline and its role as a selective inhibitor of monoamine oxidase A (MAO-A). Drawing from established research, this document details the quantitative inhibitory properties of clorgyline, the parent compound of this compound, against MAO-A and MAO-B, presents detailed experimental protocols for assessing inhibitor activity, and visualizes the associated biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for professionals in neuroscience, pharmacology, and drug development, offering a consolidated repository of technical information to support further research and therapeutic innovation.
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating the levels of these neurotransmitters in the brain has made it a significant target for the treatment of depressive disorders and other neurological conditions. Selective inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, thereby exerting therapeutic effects.
Clorgyline is a well-characterized, irreversible, and highly selective inhibitor of MAO-A.[3] Fluorinated analogues of clorgyline, such as N-[3-(2-chloro-4-fluorophenoxy)propyl]-N-methyl-2-propynylamine (this compound), have been synthesized and evaluated for their potential as highly potent and selective MAO-A inhibitors, with applications in both therapeutic development and as radioligands for positron emission tomography (PET) imaging studies.[4] One study noted that a specific fluorinated analog of clorgyline demonstrated high inhibitory potency and selectivity for MAO-A, comparable to clorgyline itself.[4]
This guide provides an in-depth look at the technical aspects of this compound as a selective MAO-A inhibitor, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Quantitative Inhibitory Profile
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Index (IC50) | Selectivity Index (Ki) | Reference |
| Clorgyline | MAO-A | 11 | - | 36.7 | - | [5] |
| Clorgyline | MAO-B | 404 | - | [5] |
Note: The IC50 values were determined using p-tyramine as the substrate.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust and well-defined experimental protocols. Two common methods employed are the radiometric assay and the fluorometric assay.
Radiometric Monoamine Oxidase Assay
This method measures the enzymatic activity of MAO by quantifying the conversion of a radiolabeled substrate to its product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Radiolabeled substrate (e.g., [14C]serotonin for MAO-A, [14C]phenylethylamine for MAO-B)
-
Inhibitor compound (this compound or clorgyline) at various concentrations
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to a working concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
Pre-incubation: In microcentrifuge tubes, pre-incubate the enzyme preparation with the inhibitor dilutions (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., 2N HCl). This denatures the enzyme and protonates the unreacted substrate.
-
Product Extraction: Add an organic solvent (e.g., ethyl acetate/toluene mixture) to the terminated reaction mixture to extract the deaminated, radiolabeled product. The unreacted, protonated substrate will remain in the aqueous phase.
-
Quantification: Centrifuge the tubes to separate the phases. Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric Monoamine Oxidase Assay
This high-throughput method measures MAO activity by detecting the production of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidation reaction, using a fluorescent probe.[6][7][8][9][10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Inhibitor compound (this compound or clorgyline) at various concentrations
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the MAO enzyme, HRP, and the fluorescent probe in the assay buffer. Prepare serial dilutions of the inhibitor compound.
-
Assay Setup: In a 96-well black microplate, add the inhibitor dilutions (or vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the enzyme preparation to all wells except for the blank controls.
-
Pre-incubation: Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound and MAO-A inhibition.
Caption: MAO-A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining MAO inhibitor potency.
Conclusion
This compound represents a potent and selective inhibitor of monoamine oxidase A, building upon the well-established pharmacology of its parent compound, clorgyline. This technical guide has provided a consolidated resource for researchers, outlining the quantitative basis for its selectivity, detailing the experimental protocols necessary for its evaluation, and visualizing the core biochemical and experimental processes. The high selectivity of this compound for MAO-A underscores its potential as a valuable tool in both fundamental neuroscience research and the development of novel therapeutics for mood disorders and other neurological conditions. Further research to precisely quantify the inhibitory constants of various fluorinated clorgyline analogues against both MAO-A and MAO-B will be crucial for advancing their clinical potential.
References
- 1. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Monoamine oxidase assay [bio-protocol.org]
- 7. apexbt.com [apexbt.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. cellbiolabs.com [cellbiolabs.com]
The Role of Fluoroclorgyline in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclorgyline, a fluorinated analog of the well-characterized monoamine oxidase A (MAO-A) inhibitor clorgyline, has emerged as a valuable tool in neuroscience research. Its properties as a selective and irreversible inhibitor of MAO-A make it instrumental in elucidating the role of this enzyme in both normal brain function and pathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its application in various experimental paradigms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.
Core Concepts: Mechanism of Action
This compound exerts its effects primarily through the selective and irreversible inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of several critical monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, leading to downstream effects on mood, cognition, and behavior.[2][3] This mechanism is central to the therapeutic effects of MAO-A inhibitors in the treatment of depression and anxiety disorders.[1][4]
The irreversible nature of this compound's binding involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-A enzyme.[2] This "suicide" inhibition leads to a long-lasting inactivation of the enzyme, requiring de novo protein synthesis for the recovery of MAO-A activity. This characteristic makes this compound a potent tool for studying the long-term consequences of MAO-A inhibition.
Quantitative Data: Inhibitory Activity
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| Clorgyline | MAO-A | 11 nM | - | Highly Selective for MAO-A | [5] |
| Clorgyline | MAO-B | 404 nM | - | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is another measure of inhibitor potency.
Signaling Pathway: MAO-A Inhibition and Neurotransmitter Regulation
The inhibition of MAO-A by this compound initiates a cascade of events within the neuron, leading to altered neurotransmission.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for N-[3-(2-chloro-4-fluorophenoxy)propyl]-N-methyl-2-propynylamine (this compound) is not publicly available, a plausible synthetic route can be adapted from procedures for structurally similar compounds.[6] The synthesis would likely involve a multi-step process:
-
Williamson Ether Synthesis: Reaction of 2-chloro-4-fluorophenol with a suitable three-carbon propyl halide derivative (e.g., 1-bromo-3-chloropropane) in the presence of a base (e.g., potassium carbonate) to form the corresponding ether.
-
Amination: Nucleophilic substitution of the terminal halide on the propyl chain with N-methylpropargylamine to introduce the propargylamine moiety.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Note: This is a generalized synthetic scheme and would require optimization of reaction conditions, solvents, and purification methods.
In Vitro MAO-A Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound (or other test compounds)
-
Kynuramine (MAO-A substrate)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader with fluorescence detection
-
Clorgyline (positive control)
Procedure:
-
Prepare Reagents:
-
Dilute the MAO-A enzyme in phosphate buffer to the desired concentration.
-
Prepare a serial dilution of this compound and the positive control (clorgyline) in the appropriate solvent (e.g., DMSO).
-
Prepare a solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted enzyme to each well of a 96-well plate.
-
Add the test compounds (this compound dilutions) and controls to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.
-
Collect baseline dialysate samples at regular intervals using a fraction collector.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for the content of serotonin, norepinephrine, and dopamine and their metabolites using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Plot the neurotransmitter concentrations over time to visualize the effect of this compound.
-
Behavioral Assays
The following are examples of behavioral assays that can be used to assess the anxiolytic and antidepressant-like effects of this compound in rodents.
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior.[7][8][9][10][11]
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in the open arms versus the closed arms is recorded.
-
Interpretation: Anxiolytic compounds, like MAO-A inhibitors, are expected to increase the time spent in the open arms, reflecting a reduction in anxiety.
Forced Swim Test (FST): This test is used to assess antidepressant-like activity.[12][13][14][15][16]
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes). The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will spend more time actively trying to escape.
Radiolabeling for PET Imaging
This compound can be radiolabeled with the positron-emitting isotope Fluorine-18 (¹⁸F) to create a tracer for Positron Emission Tomography (PET) imaging. [¹⁸F]this compound allows for the non-invasive in vivo visualization and quantification of MAO-A distribution and density in the brain.[17]
Radiosynthesis of [¹⁸F]this compound:
The radiosynthesis of [¹⁸F]this compound typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride is incorporated into a precursor molecule.
PET Imaging Protocol:
A general protocol for a PET imaging study with [¹⁸F]this compound would involve the following steps:
-
Subject Preparation: The subject (animal or human) is positioned in the PET scanner.
-
Tracer Injection: A bolus of [¹⁸F]this compound is injected intravenously.
-
Dynamic Imaging: PET data is acquired dynamically over a period of time (e.g., 90-120 minutes) to capture the uptake and distribution of the tracer in the brain.[18][19][20]
-
Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images. Regions of interest (ROIs) are drawn on the images to quantify the tracer uptake in different brain regions. Kinetic modeling can be applied to estimate MAO-A density (e.g., using the distribution volume ratio).
Conclusion
This compound is a potent and selective tool for the investigation of the monoamine oxidase A system in the central nervous system. Its utility spans from in vitro enzymatic assays to in vivo neurochemical and behavioral studies, and its radiolabeled form provides a powerful means for non-invasive brain imaging with PET. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of neuroscience and in the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of reversible and selective inhibitors of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Forced swimming test: [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging of prostate cancer with PET/CT using 18F-Fluorocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Biological Activity of Fluoroclorgyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial investigations into the biological activity of Fluoroclorgyline, a fluorinated analog of the selective monoamine oxidase A (MAO-A) inhibitor, clorgyline. Developed as a potential radiotracer for positron emission tomography (PET) imaging, early studies have focused on its synthesis, in vitro affinity and selectivity for MAO-A, and its in vivo behavior in preclinical models. This document details the available quantitative data, experimental methodologies, and key biological pathways associated with this compound's mechanism of action.
Introduction
This compound, chemically known as N-[3-(2',4'-dichlorophenoxy)-2-¹⁸F-fluoropropyl]-N-methylpropargylamine, is a derivative of clorgyline designed for non-invasive imaging of monoamine oxidase A (MAO-A) in the brain using PET. MAO-A is a critical enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of MAO-A activity has been implicated in a variety of neuropsychiatric disorders, making it a significant target for both therapeutic intervention and diagnostic imaging. This guide summarizes the foundational research characterizing the biological properties of this compound.
Mechanism of Action
This compound, like its parent compound clorgyline, is a selective inhibitor of monoamine oxidase A. MAO-A is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of monoamine neurotransmitters.[2][3] By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This mechanism is central to the therapeutic effects of MAO-A inhibitors in the treatment of depression and other mood disorders.
Signaling Pathway of MAO-A in Neurotransmitter Metabolism
Caption: Monoamine Oxidase A (MAO-A) Metabolic Pathway
Quantitative Biological Data
Initial in vitro studies have focused on characterizing the binding affinity and selectivity of this compound for MAO-A. The following tables summarize the key quantitative findings from competitive binding assays using rat brain membranes.
| Table 1: In Vitro Inhibition of ¹⁸F-Fluoroclorgyline Binding in Rat Brain Membranes | |
| Compound | IC₅₀ (nM) |
| Clorgyline | 39 |
| (R)-Deprenyl | > 100,000 |
| Data from Mukherjee et al. (1999) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial investigations of this compound.
Synthesis of this compound Precursor and Radiolabeling
The synthesis of the mesylate precursor for radiolabeling is a three-step process, followed by the final radiolabeling reaction.
Caption: Synthesis Workflow for [18F]this compound
-
Step 1: Synthesis of 3-(2',4'-dichlorophenoxy)-2-hydroxypropyl bromide:
-
2,4-Dichlorophenol is reacted with sodium hydroxide to form sodium dichlorophenoxide.
-
The resulting phenoxide is coupled with 1,3-dibromo-2-propanol to yield 3-(2',4'-dichlorophenoxy)-2-hydroxypropyl bromide.
-
-
Step 2: Synthesis of N-[3-(2',4'-dichlorophenoxy)-2-hydroxypropyl]-N-methylpropargylamine:
-
3-(2',4'-dichlorophenoxy)-2-hydroxypropyl bromide (1 mmol) is reacted with N-methylpropargylamine (1 mmol) in the presence of triethylamine (100 µL).
-
The mixture is refluxed for 2 hours.
-
The product is purified by preparative thin-layer chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane.
-
-
Step 3: Mesylation of the Alcohol:
-
The alcohol product from Step 2 is dissolved in dichloromethane.
-
Triethylamine is added, and the solution is cooled in an ice bath.
-
Methanesulfonyl chloride is added dropwise, and the reaction is stirred for 30 minutes.
-
The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the mesylate precursor.
-
-
A solution of ¹⁸F-fluoride in enriched water is passed through an anion-exchange resin column.
-
The ¹⁸F-fluoride is eluted from the resin with a solution of potassium carbonate in acetonitrile/water.
-
Kryptofix 222 is added, and the solvent is evaporated at 110°C with a stream of nitrogen.
-
The mesylate precursor dissolved in acetonitrile is added to the dried ¹⁸F-fluoride/Kryptofix complex.
-
The reaction mixture is heated at 100°C for 15 minutes.
-
The crude product is purified by high-performance liquid chromatography (HPLC).
In Vitro MAO-A Binding Assay
This assay determines the affinity of competitor compounds for MAO-A by measuring their ability to inhibit the binding of the radioligand, ¹⁸F-Fluoroclorgyline, to rat brain membranes.
Caption: In Vitro Radioligand Binding Assay Workflow
-
Preparation of Rat Brain Membranes:
-
Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, add the following in order:
-
Assay buffer
-
A range of concentrations of the competitor compound (e.g., clorgyline, (R)-deprenyl) or buffer for total binding.
-
A fixed concentration of ¹⁸F-Fluoroclorgyline.
-
Rat brain membrane preparation.
-
-
For non-specific binding, a high concentration of a known MAO-A inhibitor (e.g., clorgyline) is added.
-
The tubes are incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of inhibition of specific binding is plotted against the concentration of the competitor compound.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
In Vivo PET Imaging in Rats
PET imaging allows for the non-invasive visualization and quantification of ¹⁸F-Fluoroclorgyline binding to MAO-A in the living brain.
-
Animal Preparation:
-
Sprague-Dawley rats are used.
-
For blocking studies, animals are pre-treated with a MAO-A inhibitor (e.g., clorgyline, Ro 41-1049) or a MAO-B inhibitor (e.g., (R)-deprenyl) via intraperitoneal injection prior to radiotracer administration. Control animals receive a saline injection.
-
-
Radiotracer Administration:
-
¹⁸F-Fluoroclorgyline is administered intravenously via a tail vein catheter.
-
-
PET Imaging:
-
The animal is anesthetized and placed in the PET scanner.
-
Dynamic or static images of the brain are acquired over a specified period.
-
A computed tomography (CT) scan may be performed for anatomical co-registration.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images corresponding to different brain areas.
-
The radioactivity concentration in each ROI is measured over time to generate time-activity curves.
-
The uptake of the radiotracer in different brain regions is quantified and compared between control and pre-treated animals.
-
Conclusion
Initial investigations into the biological activity of this compound have established it as a potent and selective inhibitor of MAO-A. In vitro binding studies have demonstrated its high affinity for MAO-A with negligible affinity for MAO-B. In vivo PET imaging studies in rats have confirmed its ability to specifically target MAO-A in the brain. These preliminary findings support the potential of ¹⁸F-Fluoroclorgyline as a valuable tool for the non-invasive study of MAO-A in the context of neuropsychiatric disorders and for the development of novel therapeutic agents targeting this enzyme. Further research is warranted to fully characterize its kinetic properties and to validate its use in human studies.
References
The Discovery and Development of Fluorinated Clorgyline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of fluorinated clorgyline analogs as potent and selective inhibitors of monoamine oxidase A (MAO-A). Clorgyline, a well-established irreversible MAO-A inhibitor, has served as a foundational scaffold for the design of novel therapeutic and diagnostic agents. The introduction of fluorine atoms into the clorgyline structure offers a promising strategy to modulate physicochemical properties, metabolic stability, and target engagement, leading to analogs with enhanced pharmacological profiles. This document details the synthesis, quantitative inhibitory data, and experimental protocols for key fluorinated clorgyline derivatives, providing a valuable resource for researchers in neuroscience, medicinal chemistry, and drug development.
Data Presentation: Quantitative Inhibition of MAO-A
The inhibitory potency of fluorinated and related clorgyline analogs against MAO-A is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of these compounds, providing a basis for structure-activity relationship (SAR) analysis. The data is primarily drawn from studies on rat brain mitochondrial MAO-A.
| Compound ID | Structure | R1 | R2 | R3 | MAO-A IC50 (nM) | Reference |
| Clorgyline | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine | Cl | Cl | H | 10 | [1] |
| 3f | N-[3-(4-chloro-2-fluorophenoxy)propyl]-N-methyl-2-propynylamine | F | Cl | H | 12 | [1] |
| 3g | N-[3-(2-chloro-4-fluorophenoxy)propyl]-N-methyl-2-propynylamine | Cl | F | H | 15 | [1] |
| 3d | N-[3-(2,4-dichloro-6-iodophenoxy)propyl]-N-methyl-2-propynylamine | Cl | Cl | I | 8 | [1] |
| 18F-fluoroclorgyline | N-[3-(2,4-dichlorophenoxy)-2-[18F]fluoropropyl]-N-methylpropargylamine | Cl | Cl | H (on ring), F on propyl chain | Not directly measured for inhibition, but used as a radioligand with high affinity for MAO-A.[2] | [2] |
| (R)-deprenyl | (R)-N,α-dimethyl-N-2-propynylphenethylamine | - | - | - | >100,000 (for MAO-A) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols employed in the synthesis and evaluation of fluorinated clorgyline analogs.
Synthesis of Fluorinated Clorgyline Analogs (General Procedure)
The synthesis of fluorinated clorgyline analogs generally follows a multi-step process involving the preparation of a substituted phenoxypropylamine intermediate followed by N-alkylation with propargyl bromide. The following is a generalized protocol based on the synthesis of compounds like 3f and 3g [1].
Step 1: Synthesis of N-[3-(substituted-phenoxy)propyl]-N-methylamine
-
A mixture of the appropriately substituted fluorophenol (1 equivalent), 3-(N-methylamino)propyl chloride hydrochloride (1.2 equivalents), and potassium carbonate (2.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) is prepared.
-
The reaction mixture is heated at a specific temperature (e.g., 80-100 °C) for several hours (e.g., 4-8 hours) with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and water is added.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-[3-(substituted-phenoxy)propyl]-N-methylamine.
Step 2: Synthesis of N-[3-(substituted-phenoxy)propyl]-N-methyl-2-propynylamine (Final Product)
-
To a solution of the N-[3-(substituted-phenoxy)propyl]-N-methylamine from Step 1 (1 equivalent) and potassium carbonate (1.5 equivalents) in a solvent like acetone, propargyl bromide (1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography to yield the pure fluorinated clorgyline analog.
In Vitro MAO-A Inhibition Assay
The inhibitory activity of the synthesized compounds on MAO-A is determined using an in vitro assay with rat brain mitochondria as the enzyme source.
-
Preparation of Rat Brain Mitochondria:
-
Whole brains from male Sprague-Dawley rats are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 1 mM K-EDTA, 10 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) for a short duration to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in the same buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
MAO-A Activity Measurement:
-
The assay is typically performed in a temperature-controlled environment (e.g., 37°C).
-
The reaction mixture contains the mitochondrial preparation (a source of MAO-A), a specific substrate for MAO-A (e.g., [14C]serotonin), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
After a defined incubation period, the reaction is terminated (e.g., by adding a strong acid).
-
The radioactive product is then extracted and quantified using liquid scintillation counting.
-
-
IC50 Determination:
-
The percentage of inhibition of MAO-A activity is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of MAO-A Inhibition
The following diagram illustrates the mechanism of action of MAO-A and its irreversible inhibition by a fluorinated clorgyline analog.
Caption: MAO-A metabolizes monoamines; fluorinated clorgyline analogs irreversibly inhibit this process.
Experimental Workflow for Discovery and Evaluation
The logical flow from compound synthesis to biological evaluation is depicted in the following workflow diagram.
Caption: Workflow for the synthesis, purification, and biological evaluation of fluorinated clorgyline analogs.
Conclusion
The strategic incorporation of fluorine into the clorgyline scaffold has proven to be a successful approach for generating potent and selective MAO-A inhibitors. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon. The structure-activity relationships derived from these analogs can guide the design of future compounds with improved therapeutic potential. Furthermore, the development of radiolabeled versions, such as 18F-fluoroclorgyline, highlights the utility of these compounds as molecular probes for in vivo imaging of MAO-A, which is crucial for understanding the pathophysiology of various neurological disorders and for the development of novel diagnostic tools. Continued exploration in this area holds significant promise for advancing the field of neuropharmacology.
References
Understanding the Structure-Activity Relationship of Fluoroclorgyline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclorgyline, a potent and selective inhibitor of monoamine oxidase A (MAO-A), represents a significant tool in neuropharmacology research. As an analog of the well-characterized inhibitor clorgyline, its structure has been optimized for applications such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify MAO-A levels in the brain. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular interactions, experimental protocols for its characterization, and the downstream effects of its inhibitory action. While specific SAR studies on a broad series of this compound analogs are limited in publicly available literature, this guide extrapolates from extensive research on clorgyline and other propargylamine-based MAO-A inhibitors to provide a robust understanding of the key structural determinants for potent and selective inhibition.
Core Structure and Mechanism of Action
This compound belongs to the class of propargylamine-based irreversible inhibitors of MAO-A. The core pharmacophore consists of a substituted phenoxypropylamine backbone with a terminal N-methylpropargylamine group. This propargylamine moiety is the cornerstone of its mechanism of action.
The inhibition of MAO-A by this compound is a time-dependent, irreversible process that occurs in two steps:
-
Reversible Binding: Initially, the inhibitor binds non-covalently to the active site of the MAO-A enzyme.
-
Irreversible Inactivation: Following initial binding, the enzyme's flavin adenine dinucleotide (FAD) cofactor catalyzes the oxidation of the propargylamine group. This generates a highly reactive intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1]
Structure-Activity Relationship (SAR) of Clorgyline Analogs
The following table summarizes the SAR for clorgyline and its analogs, providing insights into the structural modifications that influence MAO-A inhibitory potency and selectivity. This data is compiled from various studies on clorgyline analogs and is representative of the SAR principles applicable to this compound.
| Compound/Analog | R1 (Phenoxy Ring Substitution) | R2 (Propylamine Chain) | IC50 (nM) for MAO-A | Selectivity for MAO-A over MAO-B | Reference(s) |
| Clorgyline | 2,4-dichloro | -(CH2)3-N(CH3)-CH2-C≡CH | 2.99 | High | [2] |
| This compound Analog (3f) | 4-chloro-2-fluoro | -(CH2)3-N(CH3)-CH2-C≡CH | High Potency (Comparable to Clorgyline) | High | [3] |
| This compound Analog (3g) | 2-chloro-4-fluoro | -(CH2)3-N(CH3)-CH2-C≡CH | High Potency (Comparable to Clorgyline) | High | [3] |
| Iodinated Clorgyline Analog (3d) | 2,4-dichloro-6-iodo | -(CH2)3-N(CH3)-CH2-C≡CH | High Potency (Comparable to Clorgyline) | High | [3] |
| Phenoxy-substituted Analog | 4-phenoxy | -(CH2)3-N(CH3)-CH2-C≡CH | Selective for MAO-B | Low | |
| Short-chain Analog | 4-phenoxy | -(CH2)2-N(CH3)-CH2-C≡CH | Reduced Potency for MAO-A | Selective for MAO-B | |
| Long-chain Analog | 4-phenoxy | -(CH2)4-N(CH3)-CH2-C≡CH | Similar Potency to 3-carbon chain for MAO-A | Selective for MAO-B |
Key SAR Insights:
-
Propargylamine Moiety: The N-methylpropargylamine group is essential for the irreversible mechanism-based inhibition of MAO.
-
Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical for both potency and selectivity. Dichloro- and fluoro-substituted analogs, similar to clorgyline and this compound, exhibit high potency and selectivity for MAO-A.[3] In contrast, replacing the dichloro substituents with a phenoxy group can shift the selectivity towards MAO-B.
-
Propylamine Chain Length: The length of the alkyl chain connecting the phenoxy ring and the propargylamine nitrogen influences both affinity and selectivity. A three-carbon chain, as seen in clorgyline and this compound, appears optimal for potent MAO-A inhibition. Altering the chain length can impact selectivity, with both shorter and longer chains favoring MAO-B inhibition in some analog series. The conformational flexibility of the inhibitor, influenced by the side chain, plays a significant role in its specific fit within the active site of MAO-A versus MAO-B.[4]
Experimental Protocols
Fluorescence-Based MAO-A Inhibition Assay
This high-throughput method is commonly used to screen for MAO-A inhibitors.[5]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., tyramine or a specific fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound analogs)
-
Positive control inhibitor (e.g., clorgyline)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute the MAO-A enzyme, substrate, HRP, and fluorescent probe in MAO-A Assay Buffer to their working concentrations. Prepare serial dilutions of the test compounds and the positive control.
-
Enzyme and Inhibitor Incubation: Add the MAO-A enzyme solution to the wells of the microplate. Then, add the test compounds, positive control, or vehicle (for control wells). Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate/probe/HRP mixture to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin) over a set period (e.g., 30-60 minutes) at regular intervals.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Radioligand Binding Assay for MAO-A
This method is used to determine the binding affinity (Ki) of a test compound for MAO-A.[6]
Principle: A radiolabeled ligand with high affinity and specificity for MAO-A (e.g., [³H]-clorgyline or ¹⁸F-Fluoroclorgyline) is incubated with a source of MAO-A (e.g., brain tissue homogenates or recombinant enzyme). The displacement of the radioligand by increasing concentrations of a non-radiolabeled test compound is measured to determine the test compound's binding affinity.
Materials:
-
Source of MAO-A (e.g., rat brain mitochondrial membranes)
-
Radiolabeled ligand (e.g., [³H]-clorgyline)
-
Test compounds (e.g., this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds. Dilute the radioligand to a working concentration (typically at or below its Kd value).
-
Incubation: In test tubes, combine the MAO-A source, the radioligand, and varying concentrations of the test compound or vehicle. For determining non-specific binding, a high concentration of a known MAO-A inhibitor (e.g., unlabeled clorgyline) is used.
-
Equilibrium: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the enzyme-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Mechanism of irreversible MAO-A inhibition by propargylamines.
Workflow for a fluorescence-based MAO-A inhibition assay.
Downstream effects of MAO-A inhibition by this compound.
Conclusion
The structure-activity relationship of this compound, inferred from studies of clorgyline and other propargylamine inhibitors, highlights the critical roles of the propargylamine moiety, the nature of phenoxy ring substitutions, and the length of the alkyl side chain in determining its high potency and selectivity for MAO-A. The detailed experimental protocols provided herein offer a practical guide for researchers engaged in the characterization of novel MAO-A inhibitors. The irreversible nature of this compound's inhibition leads to a sustained increase in monoamine neurotransmitter levels, underpinning its utility in both basic research and as a potential therapeutic agent. Further studies focusing on a wider range of this compound analogs will be invaluable in refining our understanding of the subtle molecular interactions that govern MAO-A inhibition and in the rational design of next-generation inhibitors with improved pharmacological profiles.
References
- 1. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Spin-Labeled Pargyline Analogues as Specific Inhibitors of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Fluoroclorgyline on Neurotransmitter Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluoroclorgyline, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), serves as a critical tool in neuropharmacology. This technical guide provides a comprehensive analysis of this compound's impact on neurotransmitter metabolism. It elucidates the compound's mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the affected metabolic pathways. This document aims to be an essential resource for professionals engaged in neuroscience research and the development of novel therapeutics.
Core Mechanism of Action
This compound, often referred to as clorgyline, functions as an irreversible, potent, and selective inhibitor of monoamine oxidase-A (MAO-A).[1] MAO-A is a mitochondrial enzyme primarily responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT) and norepinephrine (NE).[1][2] The inhibitory mechanism of this compound is described as a "suicide" inhibition. This process involves the enzyme metabolizing the inhibitor, which leads to the formation of a reactive species that covalently binds to the flavin adenine dinucleotide (FAD) cofactor at the N(5) position within the enzyme's active site.[2] This irreversible binding results in the inactivation of MAO-A, thereby preventing the breakdown of its substrates.[2] The selectivity of this compound for MAO-A over its isoform, MAO-B, is a defining feature of its pharmacological profile.[1]
Quantitative Data on Inhibitory Potency
The efficacy and selectivity of this compound's inhibitory action on MAO-A and MAO-B have been extensively quantified. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) derived from various in vitro studies.
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Species/Tissue Source |
| MAO-A | This compound | 0.054 | 0.0012 | Not Specified |
| MAO-B | This compound | 58 | 1.9 | Not Specified |
| MAO-A | This compound | - | 0.011 | Human Recombinant |
| MAO-B | This compound | - | >40 | Human Recombinant |
| MAO-A | This compound | - | 0.017 | Human Fibroblasts |
Data compiled from multiple sources.[1][3][4]
Impact on Neurotransmitter and Metabolite Levels
The inhibition of MAO-A by this compound leads to predictable and significant alterations in the concentrations of monoamine neurotransmitters and their metabolites within the central nervous system. Administration of this compound has been shown to elevate brain levels of serotonin (5-HT) and norepinephrine (NE).[1] Concurrently, a decrease in the levels of their respective metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), is observed. While MAO-A preferentially metabolizes serotonin and norepinephrine, inhibition by this compound can also lead to a decrease in dopamine metabolites like DOPAC, indicating an effect on dopamine metabolism as well.[1]
| Neurotransmitter/Metabolite | Effect of this compound Administration | Brain Region | Animal Model |
| Serotonin (5-HT) | Significantly Increased | Striatum | Wild-type mice |
| Norepinephrine (NE) | Significantly Increased | Striatum | Wild-type mice |
| Dopamine Metabolite (DOPAC) | Significantly Decreased | Striatum | Wild-type mice |
This table summarizes findings on the in vivo effects of this compound.[1]
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are utilized.[5]
-
Substrate: A non-specific substrate for both MAO-A and MAO-B, such as p-tyramine or kynuramine, is used.[5][6][7][8]
-
Inhibitor Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) across a range of concentrations.[5][6]
-
Assay Procedure:
-
The MAO enzyme is pre-incubated with various concentrations of this compound for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.[3][7][8]
-
The reaction is initiated by the addition of the substrate.
-
The reaction proceeds for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[3]
-
The formation of hydrogen peroxide (H2O2), a product of the MAO reaction, is measured using a fluorimetric method.[7][8] A common approach involves the use of a dye reagent and horseradish peroxidase (HRP) to produce a fluorescent product.[7][8]
-
-
Data Analysis: The fluorescence intensity is measured, and the percent inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][9]
In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure the extracellular concentrations of monoamines and their metabolites in specific brain regions of awake animals following this compound administration.
Methodology:
-
Animal Model: Typically, rats are used for these studies.[10]
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).[10][11]
-
Perfusion: The probe is perfused with a physiological buffer (artificial cerebrospinal fluid) at a slow, constant rate (e.g., 1.8–2.2 μl/min).[11]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a baseline of extracellular neurotransmitter levels.[12]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Post-Administration Sampling: Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites.[10]
-
Data Analysis: The results are typically expressed as a percentage change from the baseline levels.
Visualizations of Pathways and Workflows
Figure 1: Monoamine Neurotransmitter Metabolic Pathways Inhibited by this compound.
Figure 2: Experimental Workflow for Characterizing this compound's Effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary in vitro Studies of Fluoroclorgyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Fluoroclorgyline, a halogenated analogue of the selective Monoamine Oxidase A (MAO-A) inhibitor, clorgyline. This document details its inhibitory activity against MAO-A and MAO-B, outlines the experimental protocols for assessing its potency, and visualizes the underlying biochemical pathways and experimental procedures.
Data Presentation: Inhibitory Potency of this compound
This compound, specifically N-[3-(2-chloro-4-fluorophenoxy)propyl]-N-methyl-2-propynylamine, has been identified as a potent and selective inhibitor of MAO-A, with efficacy comparable to its parent compound, clorgyline[1]. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of these compounds against both MAO-A and MAO-B.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| This compound | MAO-A | Data not available in abstract; reported as high potency[1] | High selectivity for MAO-A[1] |
| MAO-B | Data not available in abstract[1] | ||
| Clorgyline | MAO-A | ~0.0012 | ~1583 |
| MAO-B | ~1.9 |
Note: Specific IC50 values for this compound were not available in the reviewed abstracts. The data for clorgyline is provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the inhibitory activity of compounds like this compound against MAO-A and MAO-B.
This assay measures the enzymatic activity of MAO by monitoring the change in absorbance of a substrate or product. Kynuramine is a commonly used substrate for MAO-A, as its deamination product undergoes a non-enzymatic cyclization to 4-hydroxyquinoline, which can be measured spectrophotometrically[2][3][4][5][6][7].
a. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine dihydrobromide.
-
Inhibitor: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Positive Control: Clorgyline for MAO-A, Selegiline for MAO-B.
-
Instrumentation: UV/Vis spectrophotometer.
b. Assay Procedure:
-
Prepare a stock solution of the test inhibitor and serially dilute it to obtain a range of concentrations.
-
In a 96-well plate or cuvette, pre-incubate the MAO enzyme with the inhibitor or vehicle control in the phosphate buffer for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Monitor the increase in absorbance at 316 nm (for 4-hydroxyquinoline formation) or the decrease in absorbance at 360 nm (for kynuramine disappearance) over time[2][4][5][7].
-
Record the reaction rates.
c. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
This highly sensitive method utilizes a radiolabeled substrate to quantify MAO activity[2][8][9][10][11]. The radiolabeled product is separated from the unreacted substrate, and the radioactivity is measured.
a. Materials and Reagents:
-
Enzyme Source: Mitochondrial fractions from tissue homogenates (e.g., rat brain) or recombinant enzymes.
-
Radiolabeled Substrate: [14C]Serotonin (for MAO-A) or [14C]Phenylethylamine (for MAO-B).
-
Inhibitor: this compound (or other test compounds).
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Stop Solution: 2 M HCl.
-
Extraction Solvent: Toluene or another suitable organic solvent.
-
Scintillation Cocktail.
-
Instrumentation: Liquid scintillation counter.
b. Assay Procedure:
-
Similar to the spectrophotometric assay, pre-incubate the enzyme with various concentrations of the inhibitor.
-
Start the reaction by adding the radiolabeled substrate and incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the extraction solvent to separate the deaminated, neutral product (which partitions into the organic phase) from the unreacted amine substrate (which remains in the acidified aqueous phase)[8][9].
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the organic phase to a scintillation vial containing the scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
The amount of radioactivity is directly proportional to the enzyme activity.
-
Calculate the IC50 value as described for the spectrophotometric assay.
Mandatory Visualizations
The following diagram illustrates the proposed mechanism of irreversible inhibition of Monoamine Oxidase A by propargylamine inhibitors such as this compound. The inhibitor acts as a suicide substrate, being first oxidized by the enzyme, which generates a reactive intermediate that covalently binds to the FAD cofactor, leading to irreversible inactivation[12][13][14][15].
References
- 1. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line radiochemical assay for monoamine oxidase utilizing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine. | Semantic Scholar [semanticscholar.org]
- 8. Radiochemical Assay of Monoamine Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluoroclorgyline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclorgyline, and its parent compound clorgyline, are potent and selective irreversible inhibitors of monoamine oxidase A (MAO-A). MAO-A is a key mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters and dietary amines. Emerging research has highlighted the significant role of MAO-A in the pathophysiology of various cancers and its potential as a therapeutic target. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound and clorgyline in cell culture experiments to investigate their effects on cancer and non-malignant cells.
Mechanism of Action
Clorgyline and its fluorinated analogs are mechanism-based inactivators of the flavoenzyme MAO-A. They form a covalent adduct with the FAD cofactor, leading to irreversible inhibition. This inhibition results in the accumulation of MAO-A substrates and has been shown to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of cancer, MAO-A inhibition has been demonstrated to have anti-oncogenic effects, promote a mesenchymal-to-epithelial transition (MET), and induce differentiation in certain cancer cell lines.[1][2] Conversely, in non-malignant cells, clorgyline has been observed to have a protective effect against certain stressors.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of clorgyline in various cell lines as reported in the literature.
Table 1: IC50 Values for MAO-A Inhibition by Clorgyline
| Cell Line | IC50 Value (M) | Reference |
| LNCaP (Prostate Cancer) | ~5 x 10⁻¹² | [5] |
| C4-2B (Prostate Cancer) | ~3 x 10⁻⁷ | [5] |
Table 2: Effects of Clorgyline on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| LNCaP (Prostate Cancer) | 80 | 72 | ~60% growth reduction | [5] |
| C4-2B (Prostate Cancer) | 80 | 72 | ~60% growth reduction | [5] |
| 22Rv1 (Prostate Cancer) | 80 | 72 | ~20% growth reduction | [5] |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Inhibition of proliferation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by clorgyline and a general workflow for its application in cell culture experiments.
References
- 1. The monoamine oxidase-A inhibitor clorgyline promotes a mesenchymal-to-epithelial transition in the MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oncogenic and pro-differentiation effects of clorgyline, a monoamine oxidase A inhibitor, on high grade prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoroclorgyline in Positron Emission Tomography (PET) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroclorgyline is a derivative of the monoamine oxidase (MAO) inhibitor clorgyline. Labeled with positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), it serves as a valuable radiotracer for in vivo imaging of monoamine oxidase A (MAO-A) using Positron Emission Tomography (PET). MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Dysregulation of MAO-A activity has been implicated in a variety of neuropsychiatric disorders, such as depression and anxiety. PET imaging with radiolabeled this compound allows for the non-invasive quantification and localization of MAO-A in the brain, providing a powerful tool for studying disease pathology, developing novel therapeutics, and monitoring treatment response.[1][2]
Mechanism of Action
This compound acts as an irreversible inhibitor of MAO-A. The radiolabeled tracer binds with high affinity and selectivity to the active site of the MAO-A enzyme, which is located on the outer mitochondrial membrane.[3] The positron-emitting radionuclide (¹⁸F or ¹¹C) decays, releasing positrons that annihilate with surrounding electrons to produce two 511 keV gamma photons. These photons are detected by the PET scanner, allowing for the three-dimensional mapping of the radiotracer's distribution, which directly correlates with the density of MAO-A in the tissue.[3] The selectivity for MAO-A over MAO-B is a key feature of this compound, enabling the specific investigation of this enzyme subtype.[1]
Applications in PET Imaging
The primary application of this compound in PET imaging is the in vivo quantification of MAO-A levels in the brain. This has significant implications for:
-
Neuropsychiatric Disorder Research: Studying the role of MAO-A in the pathophysiology of depression, anxiety disorders, and other mood disorders.
-
Drug Development: Evaluating the efficacy of novel MAO-A inhibitors by measuring target engagement and enzyme occupancy.
-
Pharmacokinetic Studies: Assessing the in vivo distribution and kinetics of MAO-A targeted drugs.
-
Understanding Neurotransmitter Metabolism: Investigating the dynamics of monoamine neurotransmitter systems in both healthy and diseased states.
Preclinical studies in rats have demonstrated high uptake of ¹⁸F-Fluoroclorgyline in the brain, with a distribution consistent with the known localization of MAO-A.[1] The binding can be blocked by pre-administration of known MAO-A inhibitors, confirming the specificity of the tracer.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled this compound from published studies.
Table 1: Radiosynthesis Parameters for this compound
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (RCY) | Specific Activity | Reference |
| ¹⁸F-Fluoroclorgyline | Mesylate precursor | ¹⁸F-fluoride for mesylate substitution | ~20% | 1-2 Ci/µmol | [1] |
| ¹¹C-Fluoroclorgyline | Desmethyl precursor | N-methylation with [¹¹C]methyl iodide | 75-85% | 7.4-18.5 GBq/µmol | [2] |
Table 2: In Vitro Binding Affinity of this compound
| Compound | Target | Assay | IC₅₀ | Reference |
| Clorgyline | Inhibition of ¹⁸F-Fluoroclorgyline binding | Rat brain membranes | 39 nM | [1] |
| (R)-Deprenyl | Inhibition of ¹⁸F-Fluoroclorgyline binding | Rat brain membranes | ≥ 100 µM | [1] |
Table 3: In Vivo Brain Uptake of ¹⁸F-Fluoroclorgyline in Rats
| Brain Region | Uptake (% Injected Dose/g) | Reference |
| Whole Brain | > 1.0 | [1] |
Experimental Protocols
Protocol 1: Radiosynthesis of ¹⁸F-Fluoroclorgyline
This protocol is based on the nucleophilic substitution method.[1]
Materials:
-
N-[3-(2',4'-dichlorophenoxy)-2-mesyloxypropyl]-N-methylpropargylamine (mesylate precursor)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2. (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
C18 Sep-Pak cartridge
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
[¹⁸F]Fluoride Production and Drying: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride/K2.2.2 complex by azeotropic distillation with anhydrous acetonitrile at elevated temperature under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the mesylate precursor in anhydrous acetonitrile. Add the precursor solution to the dried [¹⁸F]fluoride/K2.2.2 complex. Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture with water. Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude ¹⁸F-Fluoroclorgyline and remove unreacted [¹⁸F]fluoride. Elute the crude product from the cartridge with acetonitrile. Purify the product using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing ¹⁸F-Fluoroclorgyline. Remove the organic solvent by evaporation under reduced pressure. Reconstitute the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by HPLC), specific activity, residual solvent levels, and sterility.
Protocol 2: In Vivo PET Imaging of Brain MAO-A in Rodents
Materials:
-
¹⁸F-Fluoroclorgyline (sterile, injectable solution)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Animal handling equipment (e.g., tail vein catheter)
-
MAO-A and MAO-B inhibitors for blocking studies (e.g., clorgyline, Ro 41-1049, (R)-deprenyl)
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to the scan to reduce blood glucose levels. Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Place a tail vein catheter for radiotracer injection.
-
Radiotracer Administration: Administer a bolus injection of ¹⁸F-Fluoroclorgyline (e.g., 100-200 µCi or 3.7-7.4 MBq) via the tail vein catheter.
-
PET Data Acquisition: Position the animal in the PET scanner. Acquire dynamic or static PET images. For dynamic imaging, start the scan simultaneously with the radiotracer injection and acquire data for 60-90 minutes. For static imaging, acquire a scan at a specific time point post-injection (e.g., 30-60 minutes).
-
Anatomical Imaging: Acquire a CT or MR scan for attenuation correction and anatomical co-registration of the PET data.
-
Blocking Studies (for validation): To confirm specificity, pre-treat a separate cohort of animals with a MAO-A inhibitor (e.g., clorgyline) or a MAO-B inhibitor (e.g., (R)-deprenyl) at a suitable dose and time before ¹⁸F-Fluoroclorgyline injection.
-
Image Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images with the anatomical images (CT or MRI). Define regions of interest (ROIs) on the anatomical images for different brain areas. Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram (%ID/g) for each ROI.
Protocol 3: In Vitro MAO-A Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for MAO-A using radiolabeled this compound.
Materials:
-
¹⁸F-Fluoroclorgyline or ¹¹C-Fluoroclorgyline
-
Rat or human brain tissue homogenate (source of MAO-A)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (unlabeled)
-
Non-specific binding inhibitor (e.g., high concentration of unlabeled clorgyline)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter or gamma counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing mitochondria. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In test tubes, combine the brain membrane preparation, a fixed concentration of radiolabeled this compound, and varying concentrations of the test compound. For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of unlabeled clorgyline.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a scintillation counter or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
Visualizations
Caption: Monoamine Oxidase A (MAO-A) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the radiosynthesis of ¹⁸F-Fluoroclorgyline.
Caption: Experimental workflow for in vivo PET imaging of brain MAO-A with ¹⁸F-Fluoroclorgyline.
References
- 1. Using CT Data to Improve the Quantitative Analysis of 18F-FBB PET Neuroimages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization [frontiersin.org]
- 3. Relevance of quantification in brain PET studies with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Clorgyline in Rodent Models of Depression
A Note on Terminology: Initial searches for "Fluoroclorgyline" did not yield relevant scientific literature. It is highly probable that this was a misspelling of clorgyline , a well-documented irreversible inhibitor of monoamine oxidase A (MAO-A) with antidepressant properties. All information presented herein pertains to clorgyline.
Introduction
Clorgyline is a potent and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, clorgyline increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[1] Beyond its canonical function as a MAO-A inhibitor, clorgyline also exhibits high affinity for sigma-1 and I2 imidazoline receptors, suggesting a more complex pharmacological profile that may contribute to its therapeutic actions.[2]
These application notes provide detailed protocols for the use of clorgyline in rodent models of depression, summarizing key experimental parameters and outlining the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and psychopharmacology.
Mechanism of Action
Clorgyline's primary mechanism of action is the irreversible inhibition of MAO-A, leading to an accumulation of monoamine neurotransmitters in the presynaptic neuron and increased release into the synaptic cleft. This enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is a cornerstone of the monoamine hypothesis of depression.[3]
Furthermore, clorgyline's interaction with sigma-1 and I2 imidazoline receptors may contribute to its antidepressant effects through modulation of various downstream signaling cascades.
-
Sigma-1 Receptor Interaction: Clorgyline binds to sigma-1 receptors with high affinity. Agonism at sigma-1 receptors has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function, influence intracellular calcium signaling, and promote neuroplasticity, all of which are implicated in the pathophysiology of depression.[2][4]
-
I2 Imidazoline Receptor Interaction: Clorgyline also demonstrates a high affinity for I2 imidazoline receptors.[5] The role of these receptors in depression is still under investigation, but their modulation has been linked to monoamine regulation and may represent a novel target for antidepressant action.
The multifaceted actions of clorgyline are depicted in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing clorgyline in rodent models exhibiting depressive-like phenotypes. It is important to note that much of the available detailed data comes from a mouse model of Huntington's disease, which displays affective symptoms. Extrapolation to other depression models should be done with caution.
Table 1: Clorgyline Administration Protocols in Rodent Models
| Parameter | Mouse Model (Huntington's Disease) | Rat Model |
| Species/Strain | YAC128 (FVB/N background) | Wistar |
| Dosage Range | 0.5, 1.5, 3 mg/kg | 0.1, 1 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Vehicle | Phosphate-buffered saline (PBS) | Saline |
| Treatment Duration | 26 days | 30 days |
| Citation | Ooi et al., 2015 | Not specified in search results |
Table 2: Behavioral Outcomes Following Clorgyline Treatment in a Mouse Model of Huntington's Disease with Depressive-like Phenotypes
| Behavioral Test | Parameter Measured | Effect of Clorgyline (1.5 mg/kg) |
| Open Field Test | Time in center | Increased (Reduced anxiety-like behavior) |
| Elevated Plus Maze | Time in open arms | Increased (Reduced anxiety-like behavior) |
| Tail Suspension Test | Immobility time | Decreased (Antidepressant-like effect) |
| Forced Swim Test | Immobility time | Decreased (Antidepressant-like effect) |
| Citation | Ooi et al., 2015 | Ooi et al., 2015 |
Table 3: Neurochemical Changes Following Clorgyline Treatment
| Brain Region | Neurotransmitter | Effect of Clorgyline | Species | Citation |
| Striatum | Dopamine | Restored to wild-type levels | Mouse | Ooi et al., 2015 |
| Striatum | Norepinephrine | Restored to wild-type levels | Mouse | Ooi et al., 2015 |
| Striatum | Serotonin | Restored to wild-type levels | Mouse | Ooi et al., 2015 |
| Brain | 5-Hydroxytryptamine (5-HT) | Increased accumulation | Rat | Green & Grahame-Smith, 1976 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of clorgyline in rodent models of depression.
Protocol 1: Chronic Clorgyline Administration in Mice
This protocol is adapted from studies investigating the effects of clorgyline on depressive-like behaviors.
Materials:
-
Clorgyline hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Experimental mice (e.g., C57BL/6J, BALB/c, or a specific disease model strain)
Procedure:
-
Animal Housing: House mice individually for at least one week before the start of the experiment to allow for acclimatization. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of clorgyline hydrochloride in sterile PBS or saline. For a 1.5 mg/kg dose in a 25g mouse, a common injection volume is 10 mL/kg (0.25 mL). Therefore, the concentration of the dosing solution would be 0.15 mg/mL. Prepare fresh solutions regularly and protect from light.
-
Dosing Regimen:
-
Administer clorgyline or vehicle (PBS/saline) via intraperitoneal (i.p.) injection once daily for a period of 21-28 days.
-
Weigh the animals daily to ensure accurate dosing.
-
To minimize stress, handle the animals gently and consistently.
-
-
Behavioral Testing: Begin behavioral testing on day 22 of treatment. Continue daily injections throughout the behavioral testing period, administering the dose after the completion of each day's testing to avoid acute effects on performance.
Protocol 2: Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy.
Materials:
-
Cylindrical glass beakers (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Stopwatch
Procedure:
-
Apparatus Setup: Fill the beakers with water to a depth of 15-20 cm, such that the mouse cannot touch the bottom with its tail or paws, nor can it escape.
-
Test Procedure:
-
Gently place the mouse into the water-filled beaker.
-
The test duration is typically 6 minutes.
-
Record the entire session if using video tracking software. Otherwise, a trained observer should score the behavior in real-time.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Post-Test: At the end of the 6-minute session, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Data Analysis: Compare the duration of immobility between the clorgyline-treated and vehicle-treated groups. A significant decrease in immobility time in the clorgyline group is indicative of an antidepressant-like effect.
Protocol 3: Sucrose Preference Test (SPT)
The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.
Materials:
-
Two identical drinking bottles per cage (e.g., 50 mL conical tubes with sipper tubes)
-
Sucrose solution (typically 1-2% w/v in drinking water)
-
Plain drinking water
-
Animal balance
Procedure:
-
Acclimation:
-
For 48 hours, habituate the mice to the two-bottle setup by providing two bottles of plain water.
-
For the following 48 hours, provide one bottle of sucrose solution and one bottle of plain water.
-
-
Baseline Measurement:
-
Following acclimation, measure the consumption from each bottle over a 24-hour period. The position of the bottles should be swapped after 12 hours to control for side preference.
-
-
Test Procedure (Post-Treatment):
-
After the chronic clorgyline or vehicle treatment period, repeat the 24-hour two-bottle choice test.
-
Weigh the bottles before and after the 24-hour period to determine the volume consumed.
-
-
Data Analysis: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100
-
A significant increase in sucrose preference in the clorgyline-treated group compared to the vehicle-treated stressed group suggests an anti-anhedonic effect.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of clorgyline in a rodent model of depression.
Conclusion
Clorgyline, a potent MAO-A inhibitor with additional actions at sigma-1 and I2 imidazoline receptors, shows promise as a tool for investigating the neurobiology of depression and for the preclinical evaluation of novel antidepressant strategies. The protocols and data presented here provide a foundation for designing and conducting experiments using clorgyline in rodent models. Researchers should be mindful of the limited data available in classic depression models and may need to optimize dosages and treatment durations for their specific experimental paradigms. Further research is warranted to fully elucidate the contribution of its multi-target engagement to its overall antidepressant-like profile.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigma-1-receptors-in-depression-mechanism-and-therapeutic-development - Ask this paper | Bohrium [bohrium.com]
- 4. Selective imidazoline I2 ligands do not show antidepressant-like activity in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of imidazoline I2 receptor agonists on reserpine-induced hyperalgesia and depressive-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Inhibitory Potential of Clorgyline: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Clorgyline, a potent and selective inhibitor of Monoamine Oxidase A (MAO-A). This document includes detailed protocols for a common fluorometric assay, a summary of quantitative IC50 data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Clorgyline and Monoamine Oxidase Inhibition
Clorgyline is an irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] MAOs are mitochondrial flavoproteins that catalyze the oxidative deamination of various biogenic and xenobiotic amines.[4][5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5][6] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms can metabolize dopamine.[5][7]
Due to its role in neurotransmitter metabolism, MAO-A is a significant target in the treatment of depression and anxiety disorders.[1][8] The determination of a compound's IC50 value against MAO-A and MAO-B is a critical step in drug discovery and development, providing a quantitative measure of its potency and selectivity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for Clorgyline against MAO-A and MAO-B from various sources. This data highlights the high selectivity of Clorgyline for the MAO-A isoform.
| Inhibitor | Target | IC50 | Assay Method | Source |
| Clorgyline | MAO-A | 0.0012 µM | Not Specified | [1] |
| Clorgyline | MAO-B | 1.9 µM | Not Specified | [1] |
| Clorgyline | MAO-A | 11 nM | Fluorometric Assay | [9] |
| Clorgyline | MAO-A | 0.017 µM | 5-HIAA Production | [10] |
| Clorgyline | MAO-A | 0.004 µM | Amplex Red Assay | [2] |
Signaling Pathway of Monoamine Oxidase Inhibition
The inhibition of MAO-A and MAO-B by Clorgyline leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft. This diagram illustrates the simplified signaling pathway.
Experimental Protocols
Fluorometric Assay for MAO-A and MAO-B IC50 Determination using Amplex® Red
This protocol is a generalized procedure based on commercially available kits and published methods for determining the IC50 of an inhibitor for both MAO-A and MAO-B.[4][11][12][13][14]
I. Principle
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[4][14] In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced, which in turn is proportional to the MAO activity. The IC50 value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.
II. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Clorgyline (or other test inhibitor)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Benzylamine (substrate for MAO-B)
-
Pargyline (selective MAO-B inhibitor, for control experiments)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-590 nm)
III. Reagent Preparation
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in assay buffer. Store at 4°C.
-
Substrate Stock Solutions (100 mM): Prepare separate stock solutions of p-Tyramine and Benzylamine in assay buffer. Store at -20°C.
-
Inhibitor Stock Solution (e.g., 10 mM Clorgyline): Dissolve Clorgyline in DMSO. Store at -20°C.
-
Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
IV. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of Clorgyline.
V. Assay Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution of Clorgyline in assay buffer containing a constant final concentration of DMSO (e.g., 1%). Include a vehicle control (DMSO only) and a positive control inhibitor if desired (e.g., a known potent MAO-A inhibitor).
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of a 96-well black microplate.
-
Add 40 µL of the MAO-A or MAO-B working solution to each well.
-
Include control wells:
-
No-enzyme control: 45 µL of assay buffer.
-
No-inhibitor control: 5 µL of vehicle and 40 µL of enzyme solution.
-
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation:
-
Prepare a fresh working solution of the Amplex Red/HRP/substrate mix. For a final volume of 100 µL, the final concentrations should be approximately 50 µM Amplex Red, 1 U/mL HRP, and the Kₘ concentration of the substrate (e.g., ~20-60 µM for p-tyramine with MAO-A).[9]
-
Add 55 µL of the working solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm. The measurement can be taken as an endpoint reading or kinetically.
-
VI. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the no-enzyme control from all other readings.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence of no-inhibitor control)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to accurately determine the IC50 of Clorgyline and other potential MAO inhibitors. The fluorometric assay using Amplex® Red is a sensitive, reliable, and high-throughput compatible method for this purpose. Careful execution of the experimental protocol and appropriate data analysis are essential for obtaining accurate and reproducible IC50 values, which are fundamental for the characterization of enzyme inhibitors in drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Techniques for Radiolabeling Fluoroclorgyline for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of Fluoroclorgyline with Carbon-11 ([¹¹C]this compound) and Fluorine-18 ([¹⁸F]this compound) for in vivo positron emission tomography (PET) imaging studies. This compound is a selective inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. Radiolabeled this compound allows for the non-invasive in vivo quantification and localization of MAO-A, which is of significant interest in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.
Radiolabeling with Carbon-11: [¹¹C]this compound
The synthesis of [¹¹C]this compound is achieved through the N-methylation of its desmethyl precursor using [¹¹C]methyl iodide. This method offers high radiochemical yields and purity, making it suitable for preclinical and clinical research.
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield | 75-85% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Specific Radioactivity | 7.4-18.5 GBq/µmol | [1][2] |
| Synthesis Time | Not explicitly stated, but typically rapid for ¹¹C-labeling |
Experimental Protocol: Synthesis of [¹¹C]this compound
This protocol is based on the N-methylation reaction of the desmethyl precursor.
Materials and Reagents:
-
Desmethylthis compound precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., NaOH or TBAOH)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol for formulation
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
Procedure:
-
Precursor Preparation: Dissolve a small amount (typically 0.5-1.0 mg) of the desmethylthis compound precursor in a minimal volume of anhydrous solvent in a reaction vial.
-
¹¹C-Methylation Reaction:
-
Introduce [¹¹C]methyl iodide into the reaction vial containing the precursor solution.
-
Add a suitable base to facilitate the N-methylation reaction.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a short duration (typically 3-5 minutes).
-
-
Purification:
-
After the reaction, quench the reaction mixture with a suitable buffer.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system equipped with a suitable column (e.g., C18) to separate [¹¹C]this compound from unreacted precursor and other impurities.
-
Monitor the elution profile with a radioactivity detector and a UV detector to identify the product peak.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹¹C]this compound.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Reformulate the final product in a sterile, injectable solution, typically a mixture of sterile water and ethanol, suitable for in vivo administration.
-
Pass the final product through a sterile filter (0.22 µm) into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC.
-
Measure the total radioactivity and calculate the radiochemical yield.
-
Determine the specific activity by measuring the amount of unlabeled this compound present in the final product.
-
In Vivo Studies Summary
In vivo tissue distribution studies in mice have demonstrated that [¹¹C]this compound exhibits high initial uptake and prolonged retention in the brain, which is comparable to [¹¹C]clorgyline.[1][2] Competition studies with known MAO-A and MAO-B inhibitors have confirmed the selective interaction of [¹¹C]this compound with MAO-A in vivo.[1][2]
Workflow Diagram
Caption: Workflow for the synthesis of [¹¹C]this compound.
Radiolabeling with Fluorine-18: [¹⁸F]this compound
The longer half-life of Fluorine-18 (109.8 minutes) compared to Carbon-11 (20.4 minutes) makes [¹⁸F]this compound a potentially more practical radiotracer for PET studies, allowing for longer imaging times and distribution to centers without an on-site cyclotron. The synthesis of N-[3-(2',4'-dichlorophenoxy)-2-¹⁸F-fluoropropyl]-N-methylpropargylamine ([¹⁸F]this compound) has been achieved via a nucleophilic substitution reaction.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield | ~20% | [3] |
| Radiochemical Purity | Not explicitly stated | |
| Specific Activity | Not explicitly stated | |
| Synthesis Time | Not explicitly stated |
Experimental Protocol: Synthesis of [¹⁸F]this compound
This protocol describes a plausible method based on the reported nucleophilic substitution of a mesylate precursor.
Materials and Reagents:
-
Mesylate precursor of this compound: N-[3-(2',4'-dichlorophenoxy)-2-(methanesulfonyloxy)propyl]-N-methylpropargylamine
-
[¹⁸F]Fluoride
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol for formulation
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and alumina) for purification and formulation
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vial using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
-
¹⁸F-Fluorination Reaction:
-
Dissolve the mesylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/Kryptofix complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a specified time (e.g., 10-15 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a series of SPE cartridges (e.g., alumina and C18) to remove unreacted [¹⁸F]fluoride and other impurities.
-
Alternatively, purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
If using SPE purification, elute the purified [¹⁸F]this compound from the C18 cartridge with ethanol.
-
If using HPLC, collect the product fraction and remove the solvent.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Conduct other necessary quality control tests, such as pH, sterility, and endotoxin levels.
-
In Vivo Studies Summary
While the synthesis of [¹⁸F]this compound has been reported, detailed in vivo evaluation data in the public domain is limited.[3] However, based on the favorable in vivo characteristics of [¹¹C]this compound, it is anticipated that [¹⁸F]this compound would also exhibit high brain uptake and specific binding to MAO-A.[1][2] Further preclinical evaluation is necessary to fully characterize its potential as a PET tracer.
Signaling Pathway and Experimental Workflow
Caption: Proposed workflow for [¹⁸F]this compound synthesis and in vivo application.
References
- 1. Molecular Imaging of Monoamine Oxidase A Expression in Highly Aggressive Prostate Cancer: Synthesis and Preclinical Evaluation of Positron Emission Tomography Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 11C-labeled this compound: a monoamine oxidase A specific inhibitor for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Best Practices for Dissolving and Storing Fluoroclorgyline Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the best practices for dissolving and storing Fluoroclorgyline solutions to ensure their stability and efficacy in research settings. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a potent and specific inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, making it a valuable tool for research in neuropharmacology and drug development for neurological and psychiatric disorders.
Solubility of this compound
Proper dissolution is the first step in preparing this compound for experimental use. The choice of solvent is critical and depends on the requirements of the specific assay.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a versatile solvent for creating high-concentration stock solutions. It is a polar aprotic solvent that can readily dissolve a wide range of organic compounds.[1][2] |
| Ethanol | ≥ 10 mM | Ethanol is another suitable solvent for preparing stock solutions. However, its volatility should be considered during storage. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. |
Protocols for Preparing this compound Solutions
Following standardized protocols for solution preparation is essential to ensure accuracy and consistency.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Best Practices for Storing this compound Solutions
The stability of this compound solutions is dependent on storage conditions. Improper storage can lead to degradation of the compound and unreliable experimental outcomes.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Solvent | Recommended Duration | Notes |
| -20°C | DMSO, Ethanol | Up to 6 months | For long-term storage, -20°C is recommended to minimize degradation. Solutions should be stored in tightly sealed, light-protected containers. |
| 4°C | DMSO, Ethanol | Up to 1 week | Short-term storage at 4°C is acceptable. Protect from light. |
| Room Temperature | DMSO, Ethanol | Not Recommended | Storage at room temperature can lead to significant degradation and should be avoided. |
General Storage Recommendations:
-
Protect from Light: this compound may be light-sensitive. Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Use Anhydrous Solvents: When using solvents like DMSO, ensure they are anhydrous to prevent hydrolysis of the compound.
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This protocol describes an example of how to use a this compound solution in a typical in vitro experiment to determine its inhibitory activity against MAO-A. This protocol is adapted from methods used for the well-characterized MAO-A inhibitor, clorgyline.[3]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or p-tyramine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound solutions and the MAO-A enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAO-A substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Measure Signal: Stop the reaction and measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Diagram 2: Experimental Workflow for MAO-A Inhibition Assay
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin and norepinephrine. Dysregulation of MAO-A activity has been implicated in a range of neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's. Fluoroclorgyline, a potent and irreversible inhibitor of MAO-A, serves as an invaluable tool for researchers studying the pathobiology of these disorders. Its high affinity and specificity for MAO-A allow for precise investigation of the enzyme's role in both in vitro and in vivo models. This document provides detailed application notes and experimental protocols for the use of this compound in MAO-A research.
Mechanism of Action
This compound, a fluorinated analog of the well-characterized MAO-A inhibitor clorgyline, acts as a "suicide" inhibitor. It binds covalently to the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-A enzyme, leading to its irreversible inactivation. This targeted inhibition allows for the study of the downstream effects of reduced MAO-A activity on neurotransmitter levels and signaling pathways.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant MAO-A inhibitors, providing a basis for experimental design and comparison.
Table 1: In Vitro Inhibition of MAO-A
| Compound | IC50 (nM) | Ki (nM) | Enzyme Source | Reference |
| This compound | 39 | Not Reported | Rat Brain Membranes | [1] |
| Clorgyline | 2.99 | Not Reported | Rat Brain Mitochondria | [2] |
| Clorgyline | 11 | Not Reported | Human MAO-A | [3] |
| (R)-deprenyl | >100,000 | Not Reported | Rat Brain Membranes | [1] |
Table 2: In Vivo Inhibition of [18F]this compound Binding in Rat Brain
| Compound (Dose) | % Inhibition of [18F]this compound Binding | Reference |
| Clorgyline (10 mg/kg) | >90% | [4] |
| Ro 41-1049 (10 mg/kg) | >90% | [4] |
| (R)-deprenyl (10 mg/kg) | No significant effect | [4] |
| Fluoxetine (20 mg/kg) | >20% | [5] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay using this compound
This protocol describes a method to determine the inhibitory potential of test compounds against MAO-A using this compound as a competitive radioligand.
Materials:
-
[18F]this compound
-
Rat brain tissue or recombinant human MAO-A
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds
-
Clorgyline (as a positive control)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding)
-
50 µL of a high concentration of unlabeled clorgyline (e.g., 10 µM) for non-specific binding.
-
50 µL of various concentrations of the test compound.
-
-
Add 50 µL of the membrane preparation to each well.
-
Add 50 µL of [18F]this compound (at a concentration near its Kd, if known, or a concentration that gives a sufficient signal).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vivo PET Imaging of MAO-A in a Rodent Model using [18F]this compound
This protocol outlines the procedure for non-invasive imaging and quantification of MAO-A in the brain of a living rodent using Positron Emission Tomography (PET) with [18F]this compound.
Materials:
-
[18F]this compound (radiochemically pure)
-
Anesthetized rodent (e.g., rat or mouse)
-
PET scanner
-
CT scanner (for anatomical reference and attenuation correction)
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
Heating pad to maintain body temperature
-
(Optional) Arterial line for blood sampling to determine the arterial input function.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain the animal's body temperature using a heating pad. Insert a tail vein catheter for radiotracer injection.
-
Radiotracer Administration: Inject a bolus of [18F]this compound (typically 100-200 µCi for a mouse, adjusted for a rat) via the tail vein catheter.
-
PET/CT Acquisition:
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Immediately following radiotracer injection, begin a dynamic PET scan for 60-90 minutes.
-
-
(Optional) Arterial Blood Sampling: If determining the arterial input function, collect arterial blood samples at predefined time points throughout the scan to measure the concentration of the radiotracer in the plasma.
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Co-register the PET images with the CT or a corresponding MR image for anatomical reference.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, striatum, thalamus).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Use appropriate kinetic modeling (e.g., a two-tissue compartment model) with the arterial input function to quantify MAO-A binding, often expressed as the distribution volume (VT). Alternatively, simplified methods like the standardized uptake value (SUV) can be used for semi-quantitative analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in MAO-A research.
Caption: MAO-A metabolism of serotonin and norepinephrine and its inhibition by this compound.
Caption: Experimental workflow for in vivo PET imaging of MAO-A using [18F]this compound.
Caption: Role of MAO-A in neuroinflammation and the investigative application of this compound.
References
- 1. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Using Fluoroclorgyline for Brain Enzyme Mapping
Introduction
Monoamine oxidases (MAO) are critical enzymes responsible for the degradation of monoamine neurotransmitters.[1] These enzymes exist in two isoforms, MAO-A and MAO-B, which are encoded by different genes and exhibit distinct substrate specificities and inhibitor sensitivities.[2][3] MAO-A preferentially deaminates serotonin and norepinephrine, while both isoforms metabolize dopamine.[2][4] Given their role in neurotransmitter regulation, mapping the distribution and activity of MAO enzymes in the brain is crucial for understanding neuropsychiatric and neurodegenerative disorders.
Fluoroclorgyline is a potent and specific inhibitor of monoamine oxidase A (MAO-A).[5] As an analog of the well-characterized irreversible "suicide" inhibitor clorgyline, this compound provides a powerful tool for researchers.[6][7] When labeled with a positron-emitting isotope such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), it becomes an effective radiotracer for the in vivo and in vitro quantification and visualization of MAO-A enzyme distribution in the brain using Positron Emission Tomography (PET) and autoradiography.[6][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for mapping brain MAO-A.
Quantitative Data: Inhibitor Characteristics
The inhibitory properties of this compound and its parent compound, Clorgyline, are summarized below. This data highlights the high affinity and selectivity of these compounds for MAO-A.
| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Kᵢ | Reference |
| This compound | MAO-A | Irreversible | 39 nM | Not Reported | [5] |
| Clorgyline | MAO-A | Irreversible | Not Reported | 0.054 µM | [10] |
| Clorgyline | MAO-B | Irreversible | Not Reported | 58 µM | [10] |
Signaling Pathway: MAO-A in Neurotransmitter Metabolism
Monoamine oxidase A is a mitochondrial enzyme that plays a key role in the oxidative deamination of biogenic amines, thus regulating their levels in the brain.[3] this compound's mechanism of action is the irreversible inhibition of this enzymatic activity.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in brain enzyme mapping.
Protocol 1: In Vitro MAO-A Enzyme Inhibition Assay
This protocol outlines a standard procedure to determine the inhibitory potency (IC₅₀) of this compound on MAO-A activity in brain tissue homogenates.
1. Materials and Reagents:
-
Rodent brain tissue (e.g., cortex or striatum)
-
Homogenization Buffer: 0.1 M potassium phosphate buffer, pH 7.4
-
This compound stock solution (in DMSO)
-
MAO-A substrate (e.g., [³H]serotonin or kynuramine)
-
Scintillation fluid or appropriate detection reagent
-
96-well microplates
-
Incubator/water bath (37°C)
-
Scintillation counter or spectrophotometer
2. Procedure:
-
Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris. The resulting supernatant contains the mitochondrial fraction rich in MAO-A. Determine the total protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Control wells: Brain homogenate + buffer.
-
Test wells: Brain homogenate + varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAO-A substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 2N HCl).
-
Detection:
-
If using a radiolabeled substrate like [³H]serotonin, extract the oxidized product using an organic solvent (e.g., ethyl acetate), add scintillation fluid, and measure radioactivity using a scintillation counter.
-
If using a fluorometric substrate like kynuramine, measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Autoradiography with [¹⁸F]this compound
This protocol describes the use of radiolabeled this compound to visualize the distribution of MAO-A in brain tissue sections.
1. Materials and Reagents:
-
Frozen brain tissue sections (e.g., human or rodent, 10-20 µm thick) mounted on slides
-
[¹⁸F]this compound
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: Cold incubation buffer
-
Phosphor imaging plates or autoradiography film
-
(Optional) Non-specific binding control: High concentration of unlabeled Clorgyline (e.g., 10 µM)
2. Procedure:
-
Tissue Preparation: Bring cryosectioned brain slices to room temperature.
-
Incubation: Place the slides in a humidified chamber. Cover each tissue section with incubation buffer containing a low nanomolar concentration of [¹⁸F]this compound. For determining non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of unlabeled Clorgyline.
-
Incubation Time: Incubate for 45-60 minutes at room temperature.
-
Washing: Quickly dip the slides in cold washing buffer and then wash them twice for 2-5 minutes each in fresh, cold washing buffer to remove unbound radioligand.
-
Drying: Perform a final quick dip in ice-cold deionized water and then dry the slides under a stream of cool air.
-
Imaging: Expose the dried slides to a phosphor imaging plate or autoradiography film. Exposure time will vary depending on the radioactivity but typically ranges from several hours to overnight.
-
Data Analysis: Quantify the signal intensity in different brain regions using densitometry software. Specific binding can be calculated by subtracting the non-specific binding signal from the total binding signal.
Protocol 3: In Vivo PET Imaging with Radiolabeled this compound
This high-level protocol outlines the workflow for using [¹¹C]this compound or [¹⁸F]this compound for mapping MAO-A in a living subject (animal model or human).[11]
1. Subject Preparation:
-
Fast the subject for 4-6 hours prior to imaging.
-
Anesthetize the subject (for animal studies) and position them in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
2. Radiotracer Administration:
-
Administer a bolus injection of the radiolabeled this compound intravenously. The exact dose will depend on the subject and scanner.
3. PET Scan Acquisition:
-
Begin dynamic PET data acquisition immediately upon injection.
-
Acquire data for 60-90 minutes.
4. Blood Sampling (for quantitative modeling):
-
If full quantification is desired, perform arterial blood sampling throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
5. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-stamped images.
-
Co-register the PET images with an anatomical scan (MRI or CT) for precise localization.
-
Draw regions of interest (ROIs) on the anatomical images corresponding to different brain structures (e.g., thalamus, striatum, cortex).[11]
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using appropriate pharmacokinetic models to estimate MAO-A density or activity. For irreversible tracers like this compound, a graphical analysis (e.g., Patlak plot) or a 2-tissue compartment model can be used.
Experimental Workflow: PET Imaging
The workflow for a typical PET imaging study using radiolabeled this compound involves several key stages, from production of the radiotracer to the final quantitative analysis.
Safety and Handling
-
Chemical Safety: this compound is a potent MAO inhibitor.[5] MAOIs can cause significant physiological effects and interact with certain foods (high in tyramine) and medications, potentially leading to a hypertensive crisis.[12][13] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
Radiological Safety: Radiolabeled compounds ([¹¹C] or [¹⁸F]) must be handled by trained personnel in a licensed facility. Adhere to all institutional and national regulations regarding the handling and disposal of radioactive materials. Use appropriate shielding (e.g., lead) and monitoring devices to minimize radiation exposure.
-
Storage: Store this compound in a cool, dry, and dark place. Radiolabeled tracers should be used shortly after synthesis due to the short half-lives of ¹¹C (~20 minutes) and ¹⁸F (~110 minutes).
References
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 135062-18-9 [amp.chemicalbook.com]
- 6. Synthesis and characterization of 11C-labeled this compound: a monoamine oxidase A specific inhibitor for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titration of human brain monoamine oxidase -A and -B by clorgyline and L-deprenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Mapping human brain monoamine oxidase A and B with 11C-labeled suicide inactivators and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of Fluoroclorgyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[2] However, it also presents a major challenge for the delivery of therapeutic agents to the brain.[2][3] Therefore, accurately assessing the BBB penetration of novel drug candidates, such as Fluoroclorgyline, is a critical step in the development of CNS-active pharmaceuticals.
These application notes provide a detailed overview of the state-of-the-art methodologies for evaluating the BBB penetration of a novel compound, using the hypothetical molecule this compound as an example. The protocols described herein cover in silico, in vitro, and in vivo approaches, offering a multi-faceted strategy for a comprehensive assessment.
In Silico Prediction of BBB Penetration
In silico models are computational methods used early in the drug discovery process to predict the BBB permeability of a compound based on its physicochemical properties.[4][5][6] These models are cost-effective and have high throughput, making them ideal for screening large libraries of compounds.[6] The predictions are typically based on parameters such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond count.[6]
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are developed by correlating the structural or property descriptors of a set of molecules with their known BBB permeability.[4] For this compound, a QSAR model would predict its brain-to-plasma concentration ratio (logBB) or permeability-surface area product (logPS).
Hypothetical In Silico Data for this compound
| Parameter | Predicted Value | Implication for BBB Penetration |
| Molecular Weight | 350 g/mol | Favorable (typically < 500 Da) |
| logP | 2.8 | Optimal range for passive diffusion |
| Polar Surface Area (PSA) | 65 Ų | Favorable (typically < 90 Ų) |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 3 | Favorable |
| Predicted logBB | 0.5 | Good BBB penetration |
| Predicted P-gp Substrate | No | Low probability of active efflux |
In Vitro Assessment of BBB Penetration
In vitro models provide a biological system to study the transport of a compound across a cell monolayer that mimics the BBB.[1][2] These models are faster and less expensive than in vivo studies and allow for the investigation of specific transport mechanisms.[1]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line is a popular choice for assessing drug permeability.[7] When grown on a semi-permeable membrane, these cells form a polarized monolayer with tight junctions, resembling the BBB.[8] To study the role of active efflux transporters like P-glycoprotein (P-gp), MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are used.[7][8][9][10]
Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-5 days to form a confluent monolayer.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[7]
-
Dosing: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (A-B): Add the this compound solution to the apical (A) side of the monolayer and collect samples from the basolateral (B) side at various time points.[9]
-
Permeability Measurement (B-A): Add the this compound solution to the basolateral (B) side and collect samples from the apical (A) side to assess active efflux.[9]
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.[8]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Hypothetical In Vitro Data for this compound
| Assay | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| MDCK-MDR1 | 15.2 | 18.5 | 1.22 | High permeability, not a significant P-gp substrate (Efflux Ratio < 2) |
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for determining the BBB penetration of a drug candidate as they provide a complete physiological system.[11][12][13] These methods can determine the actual concentration of the compound in the brain tissue.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the measurement of the unidirectional influx of a compound into the brain from the blood, without interference from peripheral metabolism or clearance.[14][15]
Protocol: In Situ Brain Perfusion in Rats
-
Animal Preparation: Anesthetize a rat and expose the common carotid arteries.[14]
-
Cannulation: Cannulate the carotid arteries with tubing connected to a perfusion pump.[14]
-
Perfusion: Perfuse the brain with a modified Ringer's solution containing a known concentration of radiolabeled this compound for a short period (e.g., 1-5 minutes).[14]
-
Brain Removal: After perfusion, decapitate the animal and remove the brain.[14]
-
Sample Processing: Homogenize the brain tissue and measure the radioactivity to determine the amount of this compound that entered the brain.
-
Data Calculation: Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.[12]
Hypothetical In Vivo Data for this compound
| Method | Parameter | Value | Interpretation |
| In Situ Brain Perfusion | Kin (mL/s/g) | 0.025 | High rate of brain uptake |
| Brain Homogenate Analysis | Brain-to-Plasma Ratio (Kp) | 3.5 | High concentration in the brain relative to plasma |
| Microdialysis | Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.1 | Free concentrations in brain and plasma are nearly equal, suggesting passive transport |
Visualizations
Caption: Overall workflow for assessing BBB penetration.
Caption: In situ brain perfusion experimental setup.
References
- 1. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. evotec.com [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ brain perfusion [bio-protocol.org]
- 15. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Fluoroclorgyline to Investigate Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and various cognitive functions. Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders. Fluoroclorgyline, a close structural analog of clorgyline, is a potent and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[1][3] By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters, making it a valuable tool to investigate the modulation of synaptic plasticity by monoamines. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its impact on synaptic plasticity, particularly long-term potentiation (LTP).
Mechanism of Action
This compound, like clorgyline, selectively and irreversibly inhibits the MAO-A enzyme. This inhibition leads to a significant increase in the brain levels of serotonin and norepinephrine.[4][5] This elevation in monoaminergic tone is the primary mechanism through which this compound is hypothesized to modulate synaptic plasticity.
Data Presentation
The following tables summarize quantitative data on the biochemical effects of clorgyline, which are expected to be comparable for this compound.
Table 1: Effect of Clorgyline Treatment on MAO-A Activity and Neurotransmitter Levels in Mice
| Treatment Group | MAO-A Enzymatic Activity (% of Vehicle) | Striatal Serotonin (5-HT) Levels (ng/mg tissue) | Striatal Norepinephrine (NE) Levels (ng/mg tissue) | Striatal Dopamine (DA) Levels (ng/mg tissue) |
| Vehicle | 100% | ~1.5 | ~2.5 | ~10 |
| Clorgyline (0.5 mg/kg) | ~20% | ~2.5 | ~4.0 | No significant change |
| Clorgyline (1.5 mg/kg) | ~20% | ~2.8 | ~4.5 | No significant change |
| Clorgyline (3.0 mg/kg) | ~20% | ~3.0 | ~5.0 | No significant change |
Data extrapolated from Garcia-Miralles et al., Experimental Neurology, 2016.
Table 2: Effect of Chronic Clorgyline Treatment on Receptor Binding in Rat Cortex
| Receptor | Binding Change after Chronic Clorgyline |
| [3H]clonidine (α2-adrenoceptor agonist) | Significant decrease |
| [3H]dihydroalprenolol (β-adrenoceptor antagonist) | Significant decrease |
| Non-adrenoceptor [3H]-idazoxan binding sites | Marked decrease (30-50%) |
Data from Campbell et al., J Neurochem, 1979 and Olmos et al., Br J Pharmacol, 1993.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on long-term potentiation (LTP) in hippocampal brain slices, a common model for studying synaptic plasticity.
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Acute Hippocampal Slices
Objective: To determine the effect of acute this compound application on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound hydrochloride
-
Adult male Wistar rats (2-3 months old)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibrating microtome
-
Submerged recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Theta-burst stimulation (TBS) protocol generator
Methodology:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound hydrochloride in distilled water.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM).
-
Bath-apply this compound to the slice for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in this compound-treated slices to control slices (vehicle-treated).
-
Protocol 2: Chronic In Vivo Treatment Followed by Ex Vivo Electrophysiology
Objective: To investigate the effects of chronic this compound administration on synaptic plasticity.
Materials:
-
This compound hydrochloride
-
Adult male mice (e.g., C57BL/6)
-
Osmotic minipumps or standard injection supplies
-
Materials for electrophysiology as described in Protocol 1
Methodology:
-
Chronic Drug Administration:
-
Administer this compound to mice daily for a period of 14-21 days via intraperitoneal (i.p.) injection (e.g., 1-5 mg/kg) or continuous infusion using osmotic minipumps.
-
A control group should receive vehicle injections or saline-filled minipumps.
-
-
Slice Preparation and Electrophysiology:
-
24 hours after the final drug administration, prepare acute hippocampal slices from both this compound-treated and control animals as described in Protocol 1.
-
Perform field potential recordings and LTP induction experiments on the prepared slices.
-
Compare the baseline synaptic transmission and the magnitude of LTP between the two groups.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on Synaptic Plasticity.
Caption: Experimental Workflows for Investigating this compound's Effects.
Caption: Logical Flow from this compound to Altered Synaptic Plasticity.
References
- 1. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Electrophysiological and receptor studies in rat brain: effects of clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Fluoroclorgyline insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fluoroclorgyline, focusing specifically on challenges related to its solubility in aqueous solutions.
Troubleshooting Guide: this compound Insolubility
Issue: My this compound is not dissolving in my aqueous buffer.
This is a common issue as this compound, like many small molecule inhibitors, can have limited aqueous solubility. Follow these steps to troubleshoot the problem.
Step 1: Initial Assessment
-
Question: What is the composition of your aqueous buffer (e.g., PBS, Tris, etc.) and what is the target pH?
-
Question: What is the desired final concentration of this compound?
-
Rationale: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution. With a predicted pKa of 6.97 ± 0.50, its charge state and therefore solubility will change around this pH.[1]
Step 2: Recommended Solubilization Protocol
If direct dissolution in an aqueous buffer is unsuccessful, the recommended method is to first dissolve this compound in an organic co-solvent.
Experimental Protocol: Solubilization of this compound using a Co-solvent
Materials:
-
This compound powder
-
Anhydrous Ethanol (or Dimethyl Sulfoxide - DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.2)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 100% ethanol (or DMSO) to the powder to create a concentrated stock solution. For the related compound clorgyline, a stock solution of up to 15 mg/mL in ethanol or 10 mg/mL in DMSO can be prepared.
-
-
Vortexing:
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) may assist in dissolution, but be cautious of potential degradation with excessive heat.
-
-
Serial Dilution:
-
Perform a serial dilution of the concentrated stock solution with your desired aqueous buffer to achieve the final working concentration.
-
Important: Add the stock solution to the buffer, not the other way around, while vortexing to prevent precipitation. For instance, to prepare a 1:10 dilution, add 1 part of the ethanol stock to 9 parts of the aqueous buffer.
-
-
Final Observation:
-
After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Note: It is recommended to prepare fresh aqueous solutions daily. Do not store aqueous solutions of this compound for more than one day to avoid potential degradation or precipitation.[2]
-
Step 3: Further Troubleshooting
-
Issue: Precipitation occurs upon dilution into my aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The desired concentration may be above the solubility limit in the final buffer composition. Try preparing a more dilute solution.
-
Solution 2: Increase the Percentage of Co-solvent. A higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent. It is crucial to run a vehicle control with the same final concentration of the co-solvent to account for any effects it may have.
-
Solution 3: Adjust the pH of the Buffer. Given the predicted pKa of ~6.97, the solubility of this compound is expected to be pH-dependent. Solubility is likely to be higher at a pH below the pKa, where the molecule will be protonated and more polar. Consider preparing your solution in a buffer with a slightly more acidic pH if your experiment allows.
-
Data Presentation: Solubility of a Structurally Related Compound
| Solvent System | Approximate Solubility |
| Ethanol | ~15 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
Data sourced from product information for clorgyline hydrochloride and should be used as a guideline.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution during my experiment?
A1: Precipitation during an experiment can be due to several factors:
-
Change in Temperature: A decrease in temperature can reduce the solubility of the compound.
-
Interaction with Media Components: Components in your cell culture media or assay buffer (e.g., proteins) can interact with this compound, leading to precipitation.
-
pH Shift: If the pH of your experimental environment is significantly different from the pH of your stock solution buffer, it can alter the ionization state of this compound and cause it to precipitate. This is particularly relevant given its predicted pKa of ~6.97.[1]
-
Exceeding Solubility Limit: The final concentration in your assay may still be too high, even if the initial solution was clear.
Q2: Can I use a different co-solvent besides ethanol or DMSO?
A2: While ethanol and DMSO are commonly used and effective co-solvents for compounds like this compound, other organic solvents may also be suitable. However, it is critical to consider the compatibility of any solvent with your experimental system. Always perform a vehicle control to ensure the solvent itself does not influence the outcome of your experiment.
Q3: How should I store my this compound stock solution?
A3: Solid this compound should be stored at -20°C. Concentrated stock solutions prepared in anhydrous organic solvents like ethanol or DMSO can also be stored at -20°C for extended periods. However, aqueous working solutions are less stable and should be prepared fresh for each experiment.[2]
Q4: What is the predicted pKa of this compound and why is it important?
A4: The predicted pKa of this compound is 6.97 ± 0.50.[1] The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a basic compound like this compound, at a pH below the pKa, it will be predominantly in its protonated, charged form, which is generally more water-soluble. At a pH above the pKa, it will be in its neutral, less polar form, which is typically less soluble in aqueous solutions. Understanding this is key to troubleshooting solubility issues.
Visualizations
Caption: A flowchart for troubleshooting this compound insolubility.
Caption: The relationship between pH, pKa, and this compound solubility.
References
How to minimize off-target effects of Fluoroclorgyline in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fluoroclorgyline, focusing on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized irreversible inhibitor of monoamine oxidase A (MAO-A). It acts as a "suicide" inhibitor, meaning it is processed by the enzyme to a reactive species that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its inactivation. This selective inhibition of MAO-A increases the synaptic levels of monoamine neurotransmitters like serotonin and norepinephrine.
Q2: What are the known off-target effects of this compound?
While highly selective for MAO-A, this compound has been documented to interact with other proteins, which can lead to off-target effects in experimental systems. It is crucial to consider these interactions when interpreting research data.
-
Monoamine Oxidase B (MAO-B): Although much less potent against MAO-B, this compound can inhibit this isoform at higher concentrations.
-
Sigma-1 (σ1) and Imidazoline-2 (I2) Receptors: this compound binds with high affinity to the σ1 receptor and with very high affinity to the I2 imidazoline receptor. These interactions can modulate various cellular signaling pathways independently of MAO-A inhibition.
-
Mitochondrial Complex I: this compound and other propargylamine derivatives have been shown to inhibit succinate-dependent hydrogen peroxide (H2O2) release at mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[1]. This can impact mitochondrial reactive oxygen species (ROS) production.
-
Fungal Efflux Pumps: In fungal systems, clorgyline has been identified as a broad-spectrum inhibitor of ABC and MFS transporter efflux pumps, which can reverse azole resistance. While not a direct off-target effect in mammalian cells, this highlights the compound's potential for broader interactions.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for attributing observed phenotypes to the inhibition of MAO-A. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that achieves maximal MAO-A inhibition with minimal impact on known off-targets.
-
Use of Selective Substrates: When assessing MAO-A activity, use substrates preferentially metabolized by MAO-A (e.g., serotonin) versus those also metabolized by MAO-B (e.g., phenylethylamine).
-
Control Experiments: Include control groups treated with a structurally distinct MAO-A inhibitor to confirm that the observed effects are due to MAO-A inhibition and not a unique off-target effect of this compound.
-
Washout Experiments: For cell-based assays, performing a washout experiment can help distinguish between the irreversible effects on MAO-A and potentially reversible off-target interactions.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with MAO-A in your specific cellular model and at the concentrations used.
Q4: Should I be concerned about the antioxidant properties of other MAO inhibitors when interpreting my results?
Yes, some compounds, particularly plant-derived extracts or phenolic compounds, can exhibit antioxidant activity that may interfere with certain MAO assay formats, especially those that measure hydrogen peroxide production[2][3]. This can lead to a false positive for MAO inhibition. It is crucial to use an assay method that directly measures the metabolite of the MAO substrate (e.g., via HPLC) to distinguish true MAO inhibition from antioxidant effects.
Troubleshooting Guides
In Vitro MAO Activity Assays
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Omission of a key reagent. | Double-check that all assay components were added in the correct order and volumes. |
| Inactive enzyme or substrate. | Use fresh reagents and ensure proper storage conditions were maintained. Test enzyme and substrate activity independently if possible. | |
| Incorrect plate reader settings. | Verify the excitation and emission wavelengths and filter sets are appropriate for the fluorometric or colorimetric substrate used. | |
| Assay buffer is at the wrong temperature. | Ensure the assay buffer is at the recommended temperature (usually room temperature) for optimal enzyme activity. | |
| High Background | Autofluorescence of test compound. | Run a control with the test compound in the absence of the enzyme to measure its intrinsic fluorescence. |
| Contaminated reagents. | Use fresh, high-purity reagents and dedicated sterile pipette tips. | |
| Non-specific binding of reagents to the microplate. | Use black plates for fluorescence assays and white plates for luminescence assays to minimize background. Ensure proper blocking steps are included if applicable. | |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents to be added to multiple wells. |
| Air bubbles in wells. | Be careful not to introduce air bubbles when pipetting. Centrifuge the plate briefly if necessary. | |
| Temperature fluctuations across the plate. | Allow the plate to equilibrate to the correct temperature before reading. Avoid placing the plate on a cold or hot surface. | |
| Non-linear Standard Curve | Substrate depletion. | Ensure the substrate concentration is not limiting during the assay. You may need to adjust the enzyme concentration or assay time. |
| Incorrect dilutions of standards. | Prepare fresh serial dilutions of the standard for each experiment and ensure thorough mixing at each step. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that inhibits MAO-A without causing significant cytotoxicity. |
| Off-target effects leading to toxicity. | Consider the known off-targets of this compound (e.g., σ1 receptor, mitochondrial effects) and whether they could be contributing to the observed toxicity in your cell type. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5%). Include a vehicle-only control. | |
| Inconsistent or No Effect | Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. |
| Insufficient incubation time. | As an irreversible inhibitor, this compound's effect is time-dependent. Optimize the incubation time to allow for sufficient enzyme inactivation. | |
| Drug degradation. | Prepare fresh solutions of this compound for each experiment. | |
| Difficulty Distinguishing On- vs. Off-Target Effects | Phenotype is due to a non-MAO-A interaction. | Use a structurally unrelated MAO-A inhibitor as a control. Perform a washout experiment to see if the effect is reversible (suggesting an off-target) or sustained (consistent with irreversible MAO-A inhibition). |
| Off-target is engaged at the concentration used. | Lower the concentration of this compound. Use a target engagement assay like CETSA to confirm MAO-A is the primary target engaged at your experimental concentration. |
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and key off-targets.
| Target | Parameter | Value | Species | Reference |
| MAO-A | IC50 | 11 nM | Human | BioAssay Systems |
| MAO-B | IC50 | 404 nM | Human | BioAssay Systems |
| Sigma-1 (σ1) Receptor | Ki | 3.2 nM | - | Wikipedia |
| Imidazoline-2 (I2) Receptor | Ki | 40 pM | - | Wikipedia |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro MAO-A Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to determine the IC50 of this compound for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., Kynuramine)
-
This compound stock solution (in DMSO)
-
Peroxidase
-
Fluorescent Probe (e.g., Amplex Red)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in MAO-A Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the MAO-A enzyme solution in ice-cold Assay Buffer to the desired concentration.
-
Prepare the reaction mixture containing the MAO-A substrate, peroxidase, and fluorescent probe in Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the MAO-A enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm for Amplex Red) at 37°C, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Washout Experiment for Adherent Cells
This protocol is designed to differentiate between the irreversible inhibition of MAO-A and reversible off-target effects of this compound in a cellular context.
Materials:
-
Adherent cell line of interest cultured in appropriate media
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Method for assessing downstream effects (e.g., Western blot for a signaling protein, measurement of neurotransmitter levels)
Procedure:
-
Cell Plating: Plate cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Treat cells with this compound at the desired concentration or with a vehicle control for a specified period (e.g., 2 hours).
-
-
Washout:
-
Aspirate the media containing this compound or vehicle.
-
Wash the cells twice with warm PBS to remove any unbound compound.
-
Add fresh, pre-warmed culture media to the wells.
-
-
Post-Washout Incubation:
-
Return the cells to the incubator for various time points (e.g., 0, 4, 8, 24 hours) post-washout.
-
-
Cell Lysis and Analysis:
-
At each time point, lyse the cells and collect the protein lysates.
-
Quantify the protein concentration.
-
Analyze the lysates for the downstream marker of interest to assess the duration of the drug's effect. A sustained effect post-washout is indicative of irreversible inhibition.
-
Visualizations
Caption: Experimental workflow for minimizing this compound off-target effects.
Caption: Signaling pathways of this compound's on- and off-target effects.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Clorgyline and other propargylamine derivatives as inhibitors of succinate-dependent H(2)O(2) release at NADH:UBIQUINONE oxidoreductase (Complex I) in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Small Molecule Ligand Screening Service for Non-druggable Targets - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Addressing Fluoroclorgyline Instability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Fluoroclorgyline. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperatures, or humidity). | 1. Review storage conditions against the recommendations provided in the FAQs. 2. Perform a stability analysis using a validated analytical method such as HPLC to determine the purity of your current stock. 3. If degradation is confirmed, discard the current stock and use a fresh, properly stored sample. 4. For future use, aliquot the compound upon receipt to minimize freeze-thaw cycles and light exposure. |
| Visible changes in the compound, such as discoloration or clumping. | Chemical degradation or absorption of moisture. | 1. Do not use the compound if you observe any visible changes. 2. Discard the affected vial and obtain a fresh sample. 3. Ensure that the storage container is airtight and stored in a desiccator if necessary to protect from humidity.[1] |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products. | 1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. Attempt to identify the degradation products through mass spectrometry (MS) analysis. 3. Review the potential degradation pathways (see diagram below) to hypothesize the identity of the impurities. 4. Adjust storage conditions to mitigate the formation of these impurities in the future. |
| Precipitation observed in a prepared this compound solution. | The solution may be physically unstable under the current storage conditions, or the concentration may be too high for the chosen solvent. | 1. Confirm the solubility of this compound in your chosen solvent. 2. If the solution was stored at a low temperature, gently warm it to room temperature to see if the precipitate redissolves. 3. If precipitation persists, consider preparing fresh solutions before each experiment or storing them at a different temperature.[2] |
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-protecting container in a dry, well-ventilated area.[3][4] For optimal stability, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials upon receipt.
2. How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. The rate of degradation is expected to increase with temperature. Below is a table with illustrative stability data based on typical observations for similar fluorinated compounds.
| Storage Temperature | Purity after 12 months | Purity after 24 months |
| -20°C | >99% | >98% |
| 4°C | ~97% | ~94% |
| 25°C (Room Temperature) | ~90% | ~80% |
Note: This data is illustrative and should be confirmed with in-house stability studies.
3. Is this compound sensitive to light?
Yes, compounds with structures similar to this compound can be light-sensitive.[4] Exposure to UV or visible light can induce photochemical degradation. It is crucial to store this compound in amber vials or other light-protecting containers. All handling of the compound and its solutions should be performed under subdued light conditions.
4. What are the signs of this compound degradation?
Signs of degradation can include a change in color, the appearance of solid clumps, or a noticeable decrease in the compound's performance in assays. Analytically, degradation can be detected by the appearance of new peaks in HPLC or GC chromatograms and a corresponding decrease in the peak area of the parent compound.
5. How should I prepare and store solutions of this compound?
It is recommended to prepare fresh solutions of this compound for each experiment. If solutions need to be stored, they should be kept at -20°C or -80°C in tightly sealed, light-protecting containers. The stability of this compound in solution is dependent on the solvent used, so it is advisable to perform a small-scale stability study for your specific conditions.
6. What are the potential degradation pathways for this compound?
Based on the degradation pathways observed for other fluorinated compounds like fluoroquinolones, potential degradation pathways for this compound could include:
-
Defluorination: Loss of a fluorine atom from the molecule.
-
Hydroxylation: Addition of a hydroxyl group.
-
Ring Cleavage: The opening of one of the ring structures within the molecule.[3][5]
The following diagram illustrates these potential degradation pathways.
7. How should I dispose of degraded this compound?
Degraded this compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not discard it down the drain or in regular trash.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber (ICH Q1B option 1 or 2) for a specified duration.
4. Sample Analysis:
-
For each stress condition, dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak corresponding to this compound.
-
If available, use a mass spectrometer in line with the HPLC to determine the mass-to-charge ratio of the degradation products to aid in their identification.
5. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Compare the degradation profiles to identify the conditions under which this compound is most unstable.
-
Use the MS data to propose structures for the major degradation products.
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting common issues related to this compound instability.
References
- 1. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 2. Precautions to be Observed in Handling, Shipping and Storage of Fluoride - Google Livres [books.google.fr]
- 3. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Fluoroclorgyline-Based Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoroclorgyline and other monoamine oxidase inhibitors (MAOIs). Given the specificity of "this compound," this guide focuses on the well-documented MAO-A inhibitor, Clorgyline, as a model compound, with the principles being broadly applicable to its fluorinated analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clorgyline?
Clorgyline is a potent, irreversible, and selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[5] By irreversibly binding to MAO-A, Clorgyline prevents the breakdown of these neurotransmitters, leading to their accumulation in the brain.[6][7] The inhibition is due to the formation of a covalent bond with the FAD cofactor at the enzyme's active site.[7]
Q2: What are the known off-target effects of Clorgyline?
Beyond its primary target, MAO-A, Clorgyline has been shown to have off-target effects that are critical to consider during experimental design. It can bind with high affinity to the σ1 receptor (Ki = 3.2 nM) and the I2 imidazoline receptor (Ki = 40 pM).[2] In some cell lines, such as human T lymphocytes, it inhibits the sigma receptor σ1 with an IC50 of 31 nM.[3] Additionally, studies on cancer cell lines have indicated that Clorgyline can influence cell differentiation and proliferation, suggesting it may have effects independent of MAO-A inhibition in these contexts.[8][9][10]
Q3: What are the best practices for preparing and storing Clorgyline solutions?
Clorgyline hydrochloride is a crystalline solid that is stable for years when stored at -20°C.[11] Stock solutions can be prepared in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[11] It is sparingly soluble in aqueous buffers.[11] For experiments in aqueous media, it is recommended to first dissolve Clorgyline in ethanol and then dilute with the aqueous buffer of choice.[11] Aqueous solutions should be prepared fresh and not stored for more than one day.[11]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of MAO-A Activity in a Cell-Based Assay
-
Possible Cause 1: Reagent Instability. Aqueous solutions of Clorgyline are not stable for long periods.
-
Solution: Always prepare fresh dilutions of Clorgyline in your assay buffer from a stock solution on the day of the experiment.[11]
-
-
Possible Cause 2: Incorrect Drug Concentration. The IC50 of Clorgyline for MAO-A is in the low nanomolar range. Inaccurate dilutions can lead to a lack of effect.
-
Solution: Perform serial dilutions carefully. It is advisable to test a wide concentration range in a pilot experiment to determine the optimal inhibitory concentration for your specific experimental system.
-
-
Possible Cause 3: Cell Culture Media Interference. Components in the cell culture media may interfere with the activity of Clorgyline.
-
Solution: Whenever possible, perform the incubation with Clorgyline in a simplified buffer system (like PBS) for a short duration. If the experiment requires complete media, be consistent with the media formulation across all experiments.
-
Issue 2: Unexpected Phenotypes or Off-Target Effects in In Vitro or In Vivo Models
-
Possible Cause 1: Sigma-1 or Imidazoline Receptor Binding. The observed effect may not be due to MAO-A inhibition but rather an interaction with σ1 or I2 receptors.[2]
-
Solution: Use a control compound that also inhibits MAO-A but has a different off-target profile. Alternatively, use a σ1 or I2 receptor antagonist to see if the unexpected effect is blocked.
-
-
Possible Cause 2: MAO-Independent Effects. Clorgyline has been shown to affect cell proliferation and differentiation in cancer cell lines through mechanisms that may not be directly linked to MAO-A.[9][10]
-
Solution: To confirm that the observed phenotype is due to MAO-A inhibition, you can use genetic approaches like siRNA or shRNA to knock down MAO-A and see if this phenocopies the effect of Clorgyline.
-
Issue 3: Hypertensive Crisis or Serotonin Syndrome in Animal Models
-
Possible Cause 1: Tyramine Interaction (The "Cheese Effect"). Standard rodent chow can contain tyramine, which, in the presence of an MAO-A inhibitor, can lead to a hypertensive crisis.[][13][14][15]
-
Solution: Use a purified, tyramine-free diet for animals treated with Clorgyline. If studying the tyramine effect is the goal, carefully controlled oral administration of tyramine is necessary.[16]
-
-
Possible Cause 2: Interaction with Other Drugs. If the experimental design involves co-administration of other drugs, particularly those that increase serotonin levels (e.g., SSRIs), there is a high risk of inducing serotonin syndrome.[17][18][19][20]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| In Vitro Potency | |||
| MAO-A Kᵢ | 0.054 µM | [3] | |
| MAO-B Kᵢ | 58 µM | [3] | |
| MAO-A IC₅₀ | 1.2 nM | Human | [4] |
| MAO-B IC₅₀ | 1900 nM | Human | [4] |
| σ₁ Receptor IC₅₀ | 31 nM | Jurkat human T cells | [3] |
| Solubility | |||
| Ethanol | ~15 mg/mL | [11] | |
| DMSO | ~10 mg/mL | [11] | |
| DMF | ~15 mg/mL | [11] | |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [11] | |
| In Vivo Dosages | |||
| Daily Dose (rats) | 2 mg/kg (i.p.) | Rat | [17] |
| Dose Range (mice) | 0.5 - 3 mg/kg (i.p.) | Mouse | [21] |
Experimental Protocols
Protocol 1: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a common method for assessing MAO-A inhibition.
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of Clorgyline in DMSO.
-
Create a 10 µM working solution by diluting the stock solution in water.
-
Prepare the MAO-A enzyme, substrate (e.g., p-tyramine), and developing reagents as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of your test compound (or Clorgyline as a positive control) at various concentrations. For the enzyme control well, add 10 µL of the assay buffer.
-
Add 50 µL of the MAO-A enzyme solution to each well and incubate for 10 minutes at 25°C.
-
To initiate the reaction, add 40 µL of the MAO-A substrate solution to each well.
-
Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Induction of Serotonin Syndrome in a Rodent Model
This protocol is for researchers specifically studying the mechanisms of serotonin syndrome. Caution: This procedure induces a severe physiological state and requires strict adherence to ethical guidelines for animal research.
-
Animal Acclimatization:
-
House male Sprague-Dawley rats under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Administer Clorgyline at a dose of 2 mg/kg (i.p.) daily for 3 to 6 days to sensitize the serotonergic system.[17]
-
On the final day, challenge the animals with a combination of Clorgyline (2 mg/kg, i.p.) and a selective serotonin reuptake inhibitor (SSRI), such as paroxetine.
-
-
Monitoring and Assessment:
-
Continuously monitor the animals for clinical signs of serotonin syndrome, which include:
-
Neuromuscular hyperactivity (tremors, rigidity, myoclonus)
-
Autonomic signs (hyperthermia, tachycardia)
-
Altered mental status (agitation, confusion)
-
-
Measure core body temperature using a rectal probe.
-
Behavioral assessments can be quantified using a standardized rating scale.
-
-
Ethical Considerations:
-
Have a clear endpoint for the experiment and a plan for humane euthanasia if animals show signs of severe distress.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Visualizations
Caption: Mechanism of action of Clorgyline as an MAO-A inhibitor.
Caption: A logical workflow for troubleshooting experimental pitfalls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clorgiline - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of glutamate neurotoxicity in the transformed cell culture by monoamine oxidase inhibitors, clorgyline and deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-oncogenic and pro-differentiation effects of clorgyline, a monoamine oxidase A inhibitor, on high grade prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monoamine oxidase-A inhibitor clorgyline promotes a mesenchymal-to-epithelial transition in the MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The effect of various monoamine oxidase (MAO) inhibitors on the response of blood pressure of rats and cats to tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychotropical.com [psychotropical.com]
- 15. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. dvm360.com [dvm360.com]
- 21. researchgate.net [researchgate.net]
Strategies for improving the signal-to-noise ratio in Fluoroclorgyline PET studies
Welcome to the technical support center for Fluoroclorgyline PET studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal-to-noise ratio (SNR) and troubleshooting common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound PET studies, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Signal-to-Noise Ratio (SNR) / Noisy Images | Inadequate injected dose. Short scan duration. Patient motion during acquisition. Suboptimal image reconstruction parameters. High levels of random and scattered coincidences. | Verify the injected dose is within the recommended range (typically 5-10 mCi for 18F tracers)[1]. Increase the scan duration to acquire more counts. Utilize motion correction techniques and ensure the patient is comfortably immobilized[2]. Optimize reconstruction parameters (iterations, subsets, filtering)[3][4][5]. Consider using advanced reconstruction algorithms like those incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling[3][5]. Employ appropriate scatter and randoms correction methods during reconstruction. |
| High Variability in Regional Brain Measurements | Partial Volume Effects (PVE), especially in smaller brain regions. Inaccurate region of interest (ROI) definition. Patient-to-patient variability in MAO-A expression. Misalignment between PET and anatomical (MRI) images. | Apply Partial Volume Correction (PVC) to account for the limited spatial resolution of PET scanners[6][7][8][9][10]. Use a standardized brain atlas and consistent ROI drawing protocols. Co-register PET images with high-resolution anatomical MRI for more accurate ROI delineation[8]. Ensure consistent patient preparation and consider potential confounding factors (e.g., medication, diet). Verify the accuracy of PET-MRI co-registration. |
| Low Brain Uptake of this compound | Issues with radiotracer synthesis or quality control (e.g., low specific activity, radiochemical purity). Patient medication history (e.g., use of MAO inhibitors). Species-specific differences in tracer binding (important for preclinical studies)[11]. | Confirm the radiochemical purity and specific activity of the injected tracer. Thoroughly screen subjects for any medications that may interfere with MAO-A binding. Be aware of documented species differences; for example, [11C]clorgyline is not well-retained in the baboon brain, which may have implications for this compound[11]. |
| Image Artifacts | Patient motion during the scan. Presence of metallic implants. Misalignment between PET and CT for attenuation correction. | Implement motion correction strategies. Visually inspect sinograms and reconstructed images for signs of motion[2]. If possible, remove metallic objects from the field of view. Be aware of potential artifacts from non-removable implants (e.g., dental fillings)[11]. Ensure proper patient positioning and use respiratory gating if significant respiratory motion is expected, especially for whole-body imaging[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose and uptake time for a this compound PET study?
A1: For 18F-labeled radiotracers like this compound, a typical injected dose for human studies is in the range of 5-10 mCi (185-370 MBq)[1]. Since this compound and its analog, clorgyline, are irreversible inhibitors of MAO-A, there isn't a traditional "uptake time" in the same way as for tracers that reach equilibrium. Instead, dynamic scanning is often performed immediately after injection for a duration of 60-90 minutes to capture the tracer kinetics and irreversible binding.
Q2: What is the recommended image reconstruction algorithm for this compound PET?
A2: Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm[3][11]. For optimal image quality, it is recommended to use OSEM in conjunction with corrections for randoms, scatter, and attenuation. Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling into the reconstruction can further improve SNR and spatial resolution[3][5]. The specific number of iterations and subsets should be optimized for the scanner and protocol to balance noise and image sharpness.
Q3: How can I correct for partial volume effects in my this compound PET data?
A3: Partial volume effects (PVE), which can lead to an underestimation of tracer uptake in small brain structures, can be corrected using Partial Volume Correction (PVC) methods[6][7][8][9][10]. A common approach involves co-registering the PET data with a high-resolution structural MRI of the same subject. The MRI is segmented into different tissue types (gray matter, white matter, CSF), and this anatomical information is used to correct the PET signal in specific regions of interest[6][8].
Q4: What kinetic model is appropriate for analyzing dynamic this compound PET data?
A4: Given that this compound is an irreversible inhibitor of MAO-A, a kinetic model that accounts for irreversible trapping is necessary. For the analogous tracer, [11C]clorgyline, a modified 2-tissue, 3-compartment model is used where the rate of dissociation from the specifically bound compartment (k4) is set to zero to represent the irreversible binding[6]. This model allows for the estimation of key kinetic parameters, such as the tracer transport rates (K1 and k2) and the irreversible binding rate (k3).
Q5: Are there any specific patient preparation procedures for a this compound PET scan?
A5: While specific guidelines for this compound are not widely published, general recommendations for neuroreceptor PET imaging should be followed. This typically includes fasting for 4-6 hours prior to the scan to ensure stable blood glucose levels, as this can affect brain metabolism. Patients should also be screened for any medications that could interact with MAO-A. It is crucial to maintain a consistent patient preparation protocol across all subjects in a study to minimize variability.
Experimental Protocols
Detailed Methodology for a Human this compound PET Study
This protocol is a synthesized example based on common practices for neuroreceptor PET imaging and information available for the analogous tracer, [11C]clorgyline.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A detailed medical history should be obtained, with particular attention to medications that may affect MAO-A levels (e.g., antidepressants).
-
An intravenous catheter should be placed for radiotracer injection and, if required, for arterial blood sampling.
-
-
Radiotracer Administration:
-
A bolus injection of 5-10 mCi (185-370 MBq) of [18F]this compound is administered intravenously.
-
The exact injected dose and time of injection must be recorded.
-
-
PET Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the radiotracer injection.
-
Data are acquired in list mode for a total of 90 minutes.
-
A typical framing scheme might be: 6 x 30s, 3 x 1min, 2 x 2min, 14 x 5min.
-
A transmission scan or a CT scan is performed for attenuation correction.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Manual or automated arterial blood samples are collected throughout the scan to measure the arterial input function.
-
Blood samples are analyzed for total radioactivity and for the fraction of unmetabolized parent tracer.
-
-
Image Reconstruction:
-
Dynamic images are reconstructed using an iterative algorithm such as OSEM with TOF and PSF.
-
All necessary corrections (attenuation, scatter, randoms, decay) are applied.
-
The number of iterations and subsets, as well as the post-reconstruction filter, should be optimized and kept consistent across subjects.
-
-
Image Analysis:
-
Dynamic PET images are co-registered to the subject's structural MRI.
-
Regions of interest (ROIs) are defined on the MRI and transferred to the co-registered PET images.
-
Time-activity curves (TACs) are generated for each ROI.
-
The TACs and the arterial input function are fitted to a modified 2-tissue, 3-compartment irreversible kinetic model to estimate K1, k2, and k3.
-
Visualizations
References
- 1. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 3. Synthesis and characterization of 11C-labeled this compound: a monoamine oxidase A specific inhibitor for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping human brain monoamine oxidase A and B with 11C-labeled suicide inactivators and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snmmi.org [snmmi.org]
- 11. Species differences in [11C]clorgyline binding in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for Fluoroclorgyline's non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving the monoamine oxidase A (MAO-A) inhibitor, Clorgyline. Due to its chemical properties, Clorgyline can exhibit non-specific binding, leading to potential experimental artifacts. This guide offers detailed methodologies and strategies to account for and minimize these effects.
Frequently Asked Questions (FAQs)
Q1: What is Fluoroclorgyline?
"this compound" is likely a misspelling of Clorgyline . Clorgyline is a potent, irreversible, and selective inhibitor of monoamine oxidase A (MAO-A). It is a valuable tool for studying the role of MAO-A in normal physiology and in various neurological disorders.
Q2: What is non-specific binding and why is it a concern with Clorgyline?
Non-specific binding refers to the interaction of a compound with proteins or surfaces that are not its intended target. This can lead to an overestimation of the inhibitor's potency and can generate false-positive results. Clorgyline, due to its chemical nature, has been observed to exhibit non-specific binding, particularly in complex biological samples like brain homogenates. Furthermore, it is known to have high affinity for off-target sites such as the sigma-1 (σ1) and I2 imidazoline receptors.[1][2]
Q3: How can I differentiate between specific MAO-A inhibition and non-specific binding of Clorgyline?
To distinguish between specific and non-specific binding, a common approach is to use a high concentration of a competing, unlabeled ligand for the target of interest. In the case of MAO-A, pre-incubation with a structurally different, known MAO-A inhibitor can be used to block the specific binding of radiolabeled Clorgyline. Any remaining binding is considered non-specific. Additionally, performing the assay with and without the target enzyme can help identify binding to other components of the assay system.
Q4: What are the known off-targets of Clorgyline?
Clorgyline has been shown to bind with high affinity to the sigma-1 (σ1) receptor and the I2 imidazoline receptor.[1][2] When working with tissues or cell lines that express these receptors, it is crucial to consider the potential for off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based assays | 1. Non-specific binding of Clorgyline to assay components (e.g., plate wells, other proteins).2. Autofluorescence of the sample or test compound.3. Sub-optimal concentration of detection reagents. | 1. Incorporate blocking agents : Add 0.1% - 1% Bovine Serum Albumin (BSA) to the assay buffer.Include a non-ionic detergent : Add 0.01% - 0.05% Tween-20 or Triton X-100 to the assay and wash buffers.2. Run a control well with the sample and all assay components except the fluorescent substrate to measure background fluorescence.3. Titrate the concentration of the fluorescent substrate and detection enzyme (e.g., HRP) to find the optimal signal-to-noise ratio. |
| Inconsistent or non-reproducible IC50 values for Clorgyline | 1. Variability in non-specific binding between experiments.2. Instability of the enzyme or inhibitor.3. Pipetting errors or improper mixing. | 1. Standardize assay conditions : Consistently use blocking agents and detergents in all assays.Pre-incubate with blocking agents : Incubate the plate with a blocking buffer (e.g., PBS with 1% BSA) before adding the enzyme and inhibitor.2. Prepare fresh enzyme and inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles.3. Ensure thorough mixing of all reagents and use calibrated pipettes. |
| Low signal or complete inhibition at all Clorgyline concentrations | 1. Clorgyline concentration is too high .2. Enzyme activity is too low .3. Irreversible inhibition : As an irreversible inhibitor, pre-incubation time with Clorgyline significantly impacts the measured IC50. | 1. Perform a wider range of serial dilutions for Clorgyline, starting from a much lower concentration.2. Optimize the amount of MAO-A enzyme used in the assay to ensure a robust signal in the control wells.3. Carefully control and document the pre-incubation time of the enzyme with Clorgyline. A shorter pre-incubation time may be necessary to observe a dose-dependent effect. |
| Observed inhibition is not specific to MAO-A | 1. Off-target effects of Clorgyline on other enzymes or receptors in the sample.2. Non-specific binding leading to apparent inhibition. | 1. Use a selective MAO-B inhibitor (e.g., Selegiline or Pargyline) as a control to confirm the inhibition is specific to MAO-A. If working with complex samples, consider using a more purified enzyme preparation.2. Implement the strategies to reduce non-specific binding as outlined above (blocking agents, detergents). |
Quantitative Data Summary
The following table summarizes the binding affinities of Clorgyline for its primary target (MAO-A) and known off-targets.
| Target | Inhibitor | Parameter | Value | Reference |
| Monoamine Oxidase A (MAO-A) | Clorgyline | IC50 | 1.2 nM | [3] |
| Ki | 54 pM | [3] | ||
| IC50 | 11 nM | [4] | ||
| IC50 | 17 nM | [5] | ||
| Monoamine Oxidase B (MAO-B) | Clorgyline | IC50 | 1.9 µM | [3] |
| Ki | 58 µM | [3] | ||
| Sigma-1 (σ1) Receptor | Clorgyline | Ki | 3.2 nM | [1][2] |
| I2 Imidazoline Receptor | Clorgyline | Ki | 40 pM | [1][2] |
Experimental Protocols
Protocol 1: Standard MAO-A Inhibition Assay (Fluorometric)
This protocol outlines a basic fluorometric assay to determine the inhibitory activity of Clorgyline on MAO-A.
Materials:
-
Recombinant human MAO-A
-
Clorgyline
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Clorgyline in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Prepare working solutions of MAO-A, p-tyramine, HRP, and the fluorescent probe in Assay Buffer.
-
-
Assay Setup:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of Clorgyline dilutions to the test wells. Add 10 µL of Assay Buffer to the control wells (no inhibitor) and 10 µL of a known MAO-A inhibitor as a positive control.
-
Add 25 µL of MAO-A enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe.
-
Add 25 µL of the reaction mixture to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates of the test wells to the rate of the control well (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the Clorgyline concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Modified MAO-A Inhibition Assay to Minimize Non-Specific Binding
This protocol incorporates additional steps to the standard assay to reduce the non-specific binding of Clorgyline.
Materials:
-
Same as Protocol 1, with the addition of:
-
Bovine Serum Albumin (BSA)
-
Tween-20 or Triton X-100
-
Modified Procedure:
-
Prepare Modified Assay Buffer:
-
Prepare the Assay Buffer (50 mM sodium phosphate, pH 7.4) containing 0.1% BSA and 0.05% Tween-20. Use this buffer for all reagent dilutions.
-
-
Plate Blocking (Optional but Recommended):
-
Before adding any reagents, add 100 µL of Assay Buffer containing 1% BSA to each well and incubate for 30 minutes at room temperature.
-
Aspirate the blocking buffer before proceeding with the assay.
-
-
Assay Setup:
-
Follow the same steps as in Protocol 1, but use the Modified Assay Buffer for all dilutions and as the buffer in the wells.
-
-
Pre-incubation, Reaction Initiation, Measurement, and Data Analysis:
-
Follow steps 3-6 from Protocol 1.
-
By incorporating BSA and a non-ionic detergent, this modified protocol helps to saturate non-specific binding sites on the plate and other proteins, thereby ensuring that the observed inhibition is more likely due to the specific interaction of Clorgyline with MAO-A.
Visualizations
Caption: Workflow for assessing Clorgyline's non-specific binding.
Caption: Troubleshooting decision tree for Clorgyline assays.
References
Overcoming challenges in the chemical synthesis of Fluoroclorgyline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Fluoroclorgyline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. Two plausible synthetic routes are presented:
-
Route 1: A three-step synthesis involving Friedel-Crafts acylation, α-bromination, and nucleophilic substitution.
-
Route 2: A two-step synthesis involving the preparation of a ketone intermediate followed by reductive amination.
Route 1: Friedel-Crafts Acylation, α-Bromination, and Nucleophilic Substitution
Step 1: Friedel-Crafts Acylation of 3-chloro-4-fluorobenzene
Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of 1-(3-chloro-4-fluorophenyl)propan-1-one?
Possible Causes & Solutions:
-
Deactivated Aromatic Ring: The starting material, 3-chloro-4-fluorobenzene, is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing halogen substituents. This inherent low reactivity can lead to poor yields.
-
Solution: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. However, be cautious as harsher conditions can lead to side reactions. Using a stoichiometric amount of the Lewis acid catalyst is often necessary as both the reactant and product can form complexes with it.[1]
-
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be inactivated by atmospheric moisture.
-
Solution: Ensure all glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
-
-
Carbocation Rearrangement (less common with acylation): While more prevalent in Friedel-Crafts alkylation, rearrangement of the propionyl cation is a remote possibility that could lead to undesired isomers.[2][3]
-
Solution: Friedel-Crafts acylation is generally preferred over alkylation to avoid this issue as the acylium ion is resonance-stabilized and less prone to rearrangement.[4]
-
Question: I am observing multiple products in my reaction mixture after the Friedel-Crafts acylation. What are they, and how can I avoid them?
Possible Side Products & Prevention:
-
Polyacylation: Although the product ketone is deactivated, forcing conditions might lead to the introduction of a second acyl group on the aromatic ring.[2]
-
Prevention: Use a stoichiometric amount of the acylating agent and avoid excessively harsh reaction conditions. The deactivating nature of the acyl group generally prevents further acylation.[1]
-
-
Isomeric Products: Acylation might occur at different positions on the aromatic ring, although the directing effects of the chloro and fluoro groups make the desired isomer the major product.
-
Prevention: Optimize reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Step 2: α-Bromination of 1-(3-chloro-4-fluorophenyl)propan-1-one
Question: My α-bromination reaction is giving a low yield of 2-bromo-1-(3-chloro-4-fluorophenyl)propan-1-one and multiple spots on TLC. What is going wrong?
Possible Causes & Solutions:
-
Slow Reaction Rate: The reaction may be slow due to the electron-withdrawing nature of the substituted phenyl ring.
-
Solution: The reaction is often carried out in a suitable solvent like acetic acid with elemental bromine.[5] Gentle heating might be required, but must be carefully controlled to avoid side reactions.
-
-
Formation of Multiple Brominated Products:
-
α,α-Dibromination: Over-bromination can occur, leading to the formation of a dibrominated ketone. This is more likely under basic conditions where each successive halogenation is faster.[6]
-
Solution: Use of acidic conditions for the bromination of ketones generally favors monohalogenation, as the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[6] Careful control of the stoichiometry of the brominating agent (e.g., Br₂) is crucial.
-
-
Ring Bromination: The aromatic ring can also be brominated under certain conditions, especially with prolonged reaction times or excess bromine.
-
Solution: Use milder brominating agents or control the reaction time and temperature carefully. Monitoring the reaction by TLC is essential to stop the reaction once the starting material is consumed.
-
-
Question: How can I purify the α-bromo ketone from the reaction mixture?
Purification Strategy:
-
The crude product can often be purified by recrystallization. If that is not sufficient, column chromatography on silica gel can be employed. It is important to note that α-bromo ketones can be lachrymators and should be handled with care in a well-ventilated fume hood.
Step 3: Nucleophilic Substitution with N-methylpropargylamine
Question: The final nucleophilic substitution step is not proceeding to completion, or I am getting a complex mixture of products.
Possible Causes & Solutions:
-
Low Nucleophilicity of the Amine: N-methylpropargylamine is a relatively weak nucleophile.
-
Solution: The reaction may require elevated temperatures to proceed at a reasonable rate. The use of a non-nucleophilic base can also help to deprotonate the amine, increasing its nucleophilicity.
-
-
Steric Hindrance: The α-bromo ketone is sterically hindered, which can slow down the Sₙ2 reaction.
-
Solution: Prolonged reaction times and higher temperatures might be necessary. Bimolecular substitution reactions of α-halo ketones are noted to be sensitive to steric hindrance.[7]
-
-
Side Reactions: α-haloketones are reactive towards various nucleophiles at multiple sites.[8]
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative.
-
Solution: Use a non-nucleophilic, sterically hindered base and carefully control the reaction conditions.
-
-
Elimination Reaction: Elimination of HBr to form an α,β-unsaturated ketone is a possible side reaction, especially at higher temperatures.
-
Solution: Use of a non-hindered base might favor substitution over elimination. Careful temperature control is crucial.
-
-
Route 2: Reductive Amination
Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)propan-2-one
This intermediate can be synthesized via several methods, including the reaction of 3-chloro-4-fluorophenylacetyl chloride with a methylating agent (e.g., methylmagnesium bromide). Challenges in this step would be similar to other Grignard reactions, including the need for anhydrous conditions and potential side reactions.
Step 2: Reductive Amination with N-methylpropargylamine
Question: My reductive amination reaction is giving a low yield of this compound.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine, which is an equilibrium process.[9]
-
Solution: The removal of water formed during this step can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent or azeotropic distillation. The reaction is typically carried out under weakly acidic conditions.[9]
-
-
Decomposition of the Reducing Agent: Common reducing agents for this reaction, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can be sensitive to strongly acidic conditions.
-
Solution: Maintain the pH of the reaction mixture in the optimal range for both imine formation and reductant stability (typically pH 4-6).
-
-
Side Reaction of the Carbonyl Group: The reducing agent can also reduce the starting ketone.
-
Solution: Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride.[10]
-
Question: How do I choose the right reducing agent for my reductive amination?
Reducing Agent Selection:
-
Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective for reductive aminations. It is stable in weakly acidic conditions.[11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred as it is less toxic than NaBH₃CN.
-
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C) can also be used. This method is often clean but may require specialized equipment for handling hydrogen gas.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound? A1: The overall yield will depend on the chosen synthetic route and the optimization of each step. For multi-step syntheses, an overall yield of 30-50% would be considered good for a laboratory-scale preparation.
Q2: What are the most critical safety precautions to take during the synthesis? A2: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. α-bromo ketones are lachrymatory and should be handled with extreme care. Propargylamines can be toxic, and appropriate handling procedures should be followed.
Q3: How can I monitor the progress of my reactions? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most of the reactions described. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction components.
Q4: What are the common purification techniques for the intermediates and the final product? A4: Common purification techniques include recrystallization, column chromatography on silica gel, and distillation under reduced pressure for volatile compounds. The choice of method will depend on the physical properties of the compound being purified.
Q5: Are there alternative synthetic routes to this compound? A5: Yes, another potential route is the A³ coupling reaction, which is a one-pot, three-component reaction of an aldehyde, an amine, and an alkyne.[12][13] In the case of this compound, this would involve reacting 3-chloro-4-fluorobenzaldehyde, methylamine, and acetylene. However, handling gaseous acetylene in the lab requires special precautions.
Data Presentation
Table 1: Typical Reaction Conditions for A³ and KA² Coupling Reactions
| Parameter | A³ Coupling (Aldehyde, Amine, Alkyne) | KA² Coupling (Ketone, Amine, Alkyne) |
| Catalyst | Copper (I) salts (e.g., CuI, CuBr), Silver salts (e.g., AgI), Gold complexes[14][15][16] | Zinc (II) salts (e.g., Zn(OAc)₂), Copper complexes[17][18] |
| Catalyst Loading | 1-10 mol% | 5-10 mol%[17] |
| Solvent | Toluene, Water, Dichloromethane, or solvent-free[15] | Toluene, or solvent-free[17] |
| Temperature | Room temperature to 110 °C[17] | 110 °C or higher[17] |
| Reaction Time | 2 - 24 hours[15] | 4 - 24 hours[17] |
| Typical Yields | Good to excellent (up to 99%)[15] | Moderate to excellent (up to 96%)[17] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Route 1
Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)propan-1-one (Friedel-Crafts Acylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-chloro-4-fluorobenzene (1.0 eq) and propionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-bromo-1-(3-chloro-4-fluorophenyl)propan-1-one (α-Bromination)
-
Dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add bromine (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound (Nucleophilic Substitution)
-
In a round-bottom flask, dissolve 2-bromo-1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add N-methylpropargylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound via Route 1.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. phytojournal.com [phytojournal.com]
- 15. air.unimi.it [air.unimi.it]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Fluoroclorgyline Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fluoroclorgyline in animal studies. The information is designed to offer practical guidance on protocol refinement and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for effective MAO-A inhibition in rodents?
Q2: How should I prepare a this compound solution for injection?
A2: For intraperitoneal (IP) injections in rodents, this compound can be dissolved in sterile saline (0.9% sodium chloride).[3][4] It is recommended to prepare the solution fresh on the day of injection.[5] If the compound's solubility in saline is limited, a small percentage of a solubilizing agent such as DMSO may be used, with the final concentration of the agent kept low to avoid toxicity. Always ensure the final solution is sterile-filtered before administration.
Q3: What is the recommended route of administration for this compound in rodents?
A3: Intraperitoneal (IP) injection is a common and effective route for systemic administration of drugs in rodents.[6][7][8][9][10] This method allows for rapid absorption into the bloodstream.
Q4: How can I confirm that this compound has effectively inhibited MAO-A in my animal model?
A4: MAO-A activity can be measured in brain tissue homogenates using commercially available assay kits. These kits typically employ fluorometric or luminescent methods to detect the products of MAO-A enzymatic activity.[7][11][12] A significant reduction in MAO-A activity in the brains of this compound-treated animals compared to vehicle-treated controls will confirm successful inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant MAO-A inhibition observed after this compound administration. | - Incorrect Dosage: The dose may be too low for the specific animal strain or species. - Solution Instability: The this compound solution may have degraded. - Administration Error: The injection may not have been successfully delivered into the peritoneal cavity. | - Dose-Response Study: Perform a pilot study with a range of doses (e.g., 0.5, 1.5, 3.0, and 5.0 mg/kg) to determine the optimal dose for your model. - Fresh Solution: Always prepare the this compound solution immediately before use.[5] - Injection Technique: Ensure proper restraint and injection technique to confirm intraperitoneal delivery.[6][7][8][9][10] |
| Animals exhibit unexpected adverse behavioral effects (e.g., hyperactivity, tremors, seizures). | - Serotonin Syndrome: This can occur if this compound is co-administered with other serotonergic agents.[13] - Tyramine Reaction: Ingestion of tyramine-rich food can lead to a hypertensive crisis in animals treated with MAOIs. - Dose is too high: The observed effects may be signs of toxicity. | - Review Concomitant Medications: Avoid co-administration with SSRIs or other drugs that increase serotonin levels.[13] - Control Diet: Ensure the animal diet is low in tyramine. Standard laboratory chow is typically low in tyramine. - Reduce Dosage: Lower the dose of this compound in subsequent experiments. |
| High variability in behavioral or neurochemical data between animals in the same treatment group. | - Inconsistent Drug Administration: Variations in injection volume or success can lead to differing drug exposure. - Individual Animal Differences: Biological variability is inherent in animal studies. - Environmental Stressors: Differences in handling or housing conditions can affect experimental outcomes.[5] | - Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for drug preparation and administration. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Acclimatize Animals: Allow for a sufficient acclimatization period and handle animals consistently to minimize stress. |
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Prepare the this compound solution in sterile saline on the day of injection.
-
Draw the calculated volume of the solution into a sterile syringe fitted with a 25-27 gauge needle.
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Tilt the mouse's head slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection:
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol for Measurement of MAO-A Activity in Rodent Brain Tissue
-
Tissue Collection and Homogenization:
-
Following the experimental period, euthanize the animal according to your institution's approved protocol.
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, striatum) on ice.
-
Homogenize the tissue in a suitable buffer (as provided in a commercial MAO-A assay kit or a standard laboratory buffer such as phosphate-buffered saline with protease inhibitors).
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of the tissue homogenate using a standard protein assay (e.g., BCA or Bradford assay). This is necessary to normalize the MAO-A activity.
-
-
MAO-A Activity Assay:
-
Use a commercial fluorometric or luminescent MAO-A assay kit.
-
Follow the manufacturer's instructions to prepare the reaction mixture, which typically includes a substrate specific for MAO-A.
-
Add the tissue homogenate to the reaction mixture.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the MAO-A activity, typically expressed as units of activity per milligram of protein.
-
Compare the MAO-A activity between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.
-
Visualizations
Caption: Signaling pathway of MAO-A inhibition by this compound.
Caption: Experimental workflow for this compound studies in rodents.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. queensu.ca [queensu.ca]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. mdpi.com [mdpi.com]
- 13. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Variability in Fluoroquinolone Experiments
Disclaimer: The term "Fluoroclorgyline" does not correspond to a recognized chemical compound in scientific literature. This guide assumes the user is referring to the class of synthetic antibacterial agents known as fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which are widely used in research. This document provides guidance on controlling variability in experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in fluoroquinolone antimicrobial susceptibility testing?
Variability in fluoroquinolone experiments, particularly in Minimum Inhibitory Concentration (MIC) assays, can arise from several factors. These can be broadly categorized as microbiological, technical, and reagent-related. Key sources include the bacterial strain and its genetic stability, the inoculum size and growth phase, the composition and pH of the culture medium, incubation conditions (time, temperature, atmospheric composition), and the purity and handling of the fluoroquinolone stock solutions.
Q2: How does the choice of bacterial strain affect experimental outcomes?
Different bacterial species and even different strains of the same species can exhibit varying susceptibility to fluoroquinolones. Resistance can emerge through stepwise mutations in the target enzymes, DNA gyrase and topoisomerase IV.[1] It is crucial to use well-characterized reference strains (e.g., from ATCC) and to ensure the genetic purity of the strains used in experiments.
Q3: Why is the inoculum preparation critical for reproducibility?
The density of the bacterial inoculum is a critical parameter. An inoculum that is too dense can lead to falsely high MIC values, while an overly dilute inoculum can result in falsely low values. Standardization of the inoculum to a specific McFarland turbidity standard (commonly 0.5) is essential for consistent results.[2]
Q4: Can the culture medium influence the activity of fluoroquinolones?
Yes, the composition of the culture medium can significantly impact the apparent activity of fluoroquinolones. For instance, the concentration of divalent cations like Mg²⁺ and Ca²⁺ can affect the potency of these drugs. It is recommended to use standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing.
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a fluoroquinolone against a bacterial strain.
-
Preparation of Fluoroquinolone Stock Solution:
-
Accurately weigh the fluoroquinolone powder and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test medium (e.g., CAMHB) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[2]
-
-
Serial Dilution in Microplate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the fluoroquinolone working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This step further dilutes the drug concentration by a factor of two, achieving the final test concentrations.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
-
Troubleshooting Guide
Q: My MIC results are inconsistent across replicate plates. What could be the cause?
Inconsistent MICs are often due to technical errors.[3] Potential causes include:
-
Pipetting errors: Inaccurate serial dilutions or inoculum addition.
-
Inoculum variability: Differences in the starting bacterial density between experiments.
-
Edge effects: Evaporation from the outer wells of the microplate. To mitigate this, consider filling the outer wells with sterile water and not using them for experimental data.
-
Incomplete mixing: Ensure thorough mixing during serial dilutions.
Q: I am observing no bacterial growth in my growth control wells. What should I do?
A lack of growth in the control wells invalidates the experiment. This issue can stem from:
-
Inactive inoculum: The bacterial culture may have lost viability. Always use fresh cultures.
-
Incorrect medium: The medium may not be suitable for the growth of the specific bacterial strain.
-
Contamination: The medium or saline could be contaminated with an inhibitory substance.
Q: The MIC value I obtained is much higher/lower than expected from the literature. Why?
Significant deviations from expected MICs could indicate:
-
Resistant/susceptible strain: The bacterial strain you are using may have acquired resistance or be inherently more susceptible.
-
Incorrect drug concentration: There may have been an error in the preparation of the stock solution or in the serial dilutions.
-
Degraded drug: The fluoroquinolone may have degraded due to improper storage or handling.
Data Presentation
Table 1: Factors Influencing Fluoroquinolone MIC Variability
| Factor | Source of Variability | Recommendation for Control |
| Bacterial Strain | Genetic drift, spontaneous mutations leading to resistance. | Use certified reference strains; perform regular purity checks. |
| Inoculum Size | Inoculum density affects the drug-to-bug ratio. | Standardize inoculum to 0.5 McFarland; prepare fresh for each experiment. |
| Growth Medium | pH and cation concentration (Mg²⁺, Ca²⁺) can alter drug activity. | Use standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Incubation | Time and temperature affect bacterial growth rate and drug efficacy. | Adhere strictly to standardized incubation times (16-20h) and temperatures (35-37°C). |
| Drug Solution | Purity, solvent effects, and degradation of the compound. | Use high-purity compounds; verify solvent compatibility; store stock solutions properly. |
| Technical Skill | Pipetting errors, improper mixing, plate reading subjectivity. | Ensure proper training; use calibrated pipettes; employ objective reading methods. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Clorgyline and Other Monoamine Oxidase-A Inhibitors
An objective guide for researchers on the efficacy and mechanisms of selective MAO-A inhibitors, featuring supporting experimental data and methodologies.
Monoamine oxidase A is a critical enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its inhibition can lead to increased availability of these neurotransmitters, a mechanism central to the treatment of depression and anxiety disorders.[2][3] The inhibitors are broadly classified based on their selectivity for MAO-A or MAO-B and the nature of their interaction—reversible or irreversible.[1]
Quantitative Efficacy of MAO-A Inhibitors
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki value is an intrinsic measure of the inhibitor's binding affinity. A lower value for both metrics signifies higher potency.
The table below summarizes the in vitro efficacy of Clorgyline and other selected MAO-A inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity for MAO-A |
| Clorgyline | Irreversible | MAO-A | 1.2 - 11 | 54 | High |
| MAO-B | 1,900 | 58,000 | |||
| Befloxatone | Reversible | MAO-A | - | 1.9 - 3.6 | High (100-400 fold)[4] |
| MAO-B | - | 270 - 900 | |||
| Moclobemide | Reversible | MAO-A | 6,061 - 10,000 | - | Preferential for MAO-A[5][6] |
| MAO-B | >1,000,000 | - |
Note: IC50 and Ki values can vary between studies depending on experimental conditions.
Clorgyline demonstrates high potency and selectivity as an irreversible inhibitor of MAO-A.[7][8] In contrast, Moclobemide is a reversible inhibitor, which means its binding to the enzyme is transient.[5][6] This reversibility contributes to a different safety profile, particularly concerning dietary tyramine interactions.[9] Befloxatone is another potent and selective reversible MAO-A inhibitor, exhibiting very low Ki values.[4][10]
Signaling Pathway and Experimental Workflow
To understand the context of MAO-A inhibition and the methods used to assess it, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.
Experimental Protocols
The determination of IC50 and Ki values for MAO-A inhibitors typically involves an in vitro enzyme inhibition assay. Below is a generalized protocol based on common methodologies.[2][11][12][13]
Objective: To determine the concentration of a test compound required to inhibit 50% of MAO-A enzymatic activity.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer
-
MAO-A substrate (e.g., Kynuramine)
-
Test inhibitor (e.g., Clorgyline) and appropriate solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence or luminescence detection
-
96-well microplates
Procedure:
-
Reagent Preparation: Reconstitute the MAO-A enzyme, substrate, and control inhibitor (e.g., Clorgyline) in the assay buffer according to the manufacturer's instructions. Prepare a series of dilutions of the test inhibitor at 10 times the final desired concentration.
-
Enzyme and Inhibitor Incubation: Add 10 µL of each test inhibitor dilution, a known inhibitor control, or a vehicle control (for 100% activity) to separate wells of the microplate. Subsequently, add 50 µL of the prepared MAO-A enzyme solution to each well. Allow the plate to incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: To start the enzymatic reaction, add 40 µL of the MAO-A substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm for certain kits) kinetically over a period of time (e.g., 15-30 minutes).[11][14] The rate of product formation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each inhibitor concentration.
-
Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the activity in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Determination of Reversibility: To determine if an inhibitor is reversible or irreversible, a dialysis method can be employed following the initial binding step.[13][15] A significant recovery of enzyme activity after the removal of the inhibitor by dialysis indicates reversible inhibition. Irreversible inhibitors, like Clorgyline, form a stable, often covalent, bond with the enzyme, preventing the recovery of activity.[7]
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. evotec.com [evotec.com]
- 4. Biochemical pharmacology of befloxatone (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moclobemide - Wikipedia [en.wikipedia.org]
- 10. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Fluoroclorgyline: A Comparative Guide to its Selective Inhibition of Monoamine Oxidase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Fluoroclorgyline's (also known as Clorgyline) selectivity for Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B). The information presented is supported by experimental data to offer an objective comparison for research and development purposes.
Quantitative Analysis of Selectivity
This compound demonstrates a high degree of selectivity for MAO-A. This is evident from the significantly lower concentration of the compound required to inhibit MAO-A compared to MAO-B. The following table summarizes the inhibitory potency of this compound against both MAO isoforms, as indicated by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values are indicative of greater potency.
| Parameter | MAO-A | MAO-B | Selectivity Ratio (MAO-B IC50 / MAO-A IC50) |
| IC50 | 0.0012 µM[1][2] | 1.9 µM[1] | ~1583 |
| Ki | 0.054 µM[1] | 58 µM[1] | ~1074 |
Note: IC50 and Ki values can vary slightly between different experimental conditions and assay formats. An IC50 value of 11 nM (0.011 µM) for clorgyline's inhibition of MAO-A has also been reported[3]. Another study reported an IC50 of 6.3 x 10-7 M (0.63 µM) for clorgyline against MAO-B[2].
Experimental Protocols
The determination of MAO-A and MAO-B inhibition by this compound is typically conducted using an in vitro enzyme inhibition assay. The following is a generalized protocol based on common methodologies.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Pargyline (as a selective MAO-B inhibitor control)
-
A suitable substrate (e.g., kynuramine, p-tyramine, or a fluorogenic substrate)[3][4][5]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagents (specific to the chosen substrate and detection method)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 10-12 M to 10-5 M.
-
Pre-incubation: Add a small volume of the diluted enzyme to the wells of a 96-well plate. Then, add the various concentrations of this compound to the respective wells. The plate is then incubated for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation. The method of detection will depend on the substrate used:
-
Spectrophotometric/Fluorometric: If a chromogenic or fluorogenic substrate is used, the absorbance or fluorescence is measured directly using a microplate reader.
-
LC-MS/MS: For non-labeled substrates like kynuramine, the reaction mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the formation of the product (e.g., 4-hydroxyquinoline)[5][6].
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
Mechanism of Action
This compound is an irreversible "suicide" inhibitor of MAO-A[7][8]. It contains a propargylamine group that, after being oxidized by the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, forms a reactive intermediate. This intermediate then covalently binds to the N(5) position of the FAD cofactor, leading to the irreversible inactivation of the enzyme[7].
Caption: this compound's irreversible inhibition of MAO-A.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the inhibitory activity of a compound like this compound against MAO-A and MAO-B.
Caption: A typical workflow for an MAO inhibition assay.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Titration of human brain monoamine oxidase -A and -B by clorgyline and L-deprenil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluoroclorgyline and its Parent Compound, Clorgyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitor, Fluoroclorgyline, and its parent compound, clorgyline. The following sections will delve into their mechanism of action, comparative efficacy based on available experimental data, and detailed experimental protocols for their evaluation.
Introduction to Clorgyline and the Advent of this compound
Clorgyline is a well-characterized, irreversible, and highly selective inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been foundational in the development of antidepressants.[3] this compound, a fluorinated analog of clorgyline, has been developed and utilized primarily as a radioligand for positron emission tomography (PET) studies to image and quantify MAO-A in the living brain.[4] The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making a direct comparison with its parent compound essential for researchers in neuroscience and drug development.
Mechanism of Action: Irreversible Inhibition of MAO-A
Both clorgyline and this compound act as "suicide" inhibitors of MAO-A.[3] This mechanism involves the enzyme's active site recognizing the inhibitor as a substrate. During the catalytic process, a reactive intermediate is formed, which then covalently binds to the N(5) of the FAD cofactor of the enzyme.[3] This covalent modification results in the irreversible inactivation of the enzyme.[3] The selectivity of these compounds for MAO-A over its isoform, MAO-B, is attributed to differences in the recognition sites near the active site of the two enzymes.[3]
Quantitative Comparison of Inhibitory Potency and Selectivity
Direct, head-to-head comparative studies providing IC50 and Ki values for both this compound and clorgyline against MAO-A and MAO-B from a single experimental setup are limited in the available literature. However, by compiling data from various sources, a comparative overview can be established.
Table 1: In Vitro Inhibitory Potency against MAO-A and MAO-B
| Compound | Target | IC50 | Ki | Source |
| Clorgyline | MAO-A | 1.2 nM | 54 pM | [1] |
| MAO-B | 1.9 µM | 58 µM | [1] | |
| MAO-A | 11 nM | - | [5] | |
| MAO-A | 17 nM | - | [6] | |
| MAO-A | 1.1 nM | - | [7] | |
| This compound | MAO-A | 39 nM (for inhibition of 18F-fluoroclorgyline binding by clorgyline) | - | [4] |
Note: The IC50 value for this compound is inferred from a competition assay where unlabeled clorgyline was used to inhibit the binding of 18F-fluoroclorgyline, indicating a high affinity of the radioligand for MAO-A.
Table 2: Selectivity for MAO-A over MAO-B
| Compound | MAO-B IC50 / MAO-A IC50 | Source |
| Clorgyline | ~1583 | [1] |
The selectivity index for this compound cannot be precisely calculated without a corresponding IC50 value for MAO-B. However, its development as a specific PET radiotracer for MAO-A suggests a high degree of selectivity.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of MAO inhibitors.
In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 of an inhibitor against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentrations in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
A suitable substrate, such as p-tyramine (a substrate for both isoforms) or specific substrates like kynuramine, is prepared in the assay buffer.[8]
-
-
Inhibitor Preparation:
-
A stock solution of the test compound (this compound or clorgyline) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the inhibitor are made to cover a range of concentrations appropriate for determining the IC50.
-
-
Assay Procedure:
-
In a 96-well microplate, the diluted enzyme is pre-incubated with the various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes at 25°C) to allow for inhibitor binding.[5][9]
-
The enzymatic reaction is initiated by the addition of the substrate and a detection reagent system (e.g., horseradish peroxidase and a fluorogenic probe that reacts with the H₂O₂ produced by the MAO reaction).[10]
-
The fluorescence is measured kinetically over a set period (e.g., 30-60 minutes) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Radioligand Binding Assay for MAO-A
This protocol describes a method to determine the binding affinity (Ki) of a compound for MAO-A.
-
Membrane Preparation:
-
Brain tissue (e.g., rat brain cortex) is homogenized in a cold buffer and centrifuged to pellet the membranes containing MAO-A.[12]
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific MAO-A radioligand (e.g., [³H]Ro 41-1049 or 18F-Fluoroclorgyline).[4][7]
-
Increasing concentrations of the unlabeled test compound (the competitor, e.g., clorgyline) are added to displace the binding of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled MAO-A inhibitor (e.g., clorgyline).[7]
-
-
Incubation and Filtration:
-
The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C).[7]
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the free radioligand.[12]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a one-site competition model.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Discussion and Conclusion
Clorgyline is a potent and highly selective irreversible inhibitor of MAO-A. The available data for this compound, primarily from its use as a PET radioligand, strongly indicates that it retains a high affinity and selectivity for MAO-A, comparable to its parent compound.[4][13] The introduction of fluorine in this compound is a strategic modification for radiolabeling with 18F, which has a longer half-life than 11C, making it more suitable for PET imaging studies.[4]
For researchers, the choice between clorgyline and a fluorinated analog would depend on the specific application. Clorgyline remains a benchmark tool for in vitro and in vivo studies of MAO-A function due to its extensive characterization. This compound and its radiolabeled counterparts are invaluable for non-invasive in vivo imaging of MAO-A distribution and density in the brain, offering a window into the neurobiology of various psychiatric and neurological disorders.
Further head-to-head studies quantifying the potency, selectivity, pharmacokinetics, and metabolic stability of this compound in direct comparison to clorgyline would be highly beneficial to the scientific community. Such data would provide a more complete understanding of the effects of fluorination on this important class of enzyme inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bioassaysys.com [bioassaysys.com]
- 11. assaygenie.com [assaygenie.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Monoamine Oxidase-A Inhibition: A Comparative Analysis of Clorgyline and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of MAO-A Inhibitors
Monoamine oxidase-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression and anxiety. Clorgyline, an irreversible inhibitor, has been a benchmark compound in MAO-A research. However, reversible inhibitors such as moclobemide and befloxatone have been developed to offer different pharmacological profiles.
The following table summarizes the in vitro inhibitory potency of these compounds against MAO-A.
| Compound | Type of Inhibition | Ki (nM) | IC50 (nM) | Selectivity for MAO-A over MAO-B |
| Clorgyline | Irreversible | 0.054[1] | 1.2[1] | High |
| Moclobemide | Reversible | - | - | Selective for MAO-A |
| Befloxatone | Reversible | 1.9 - 3.6[2] | - | High[2] |
Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data for moclobemide's Ki and IC50 were not consistently available in the reviewed literature, but it is well-established as a selective MAO-A inhibitor.[3][4][5][6]
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments in the study of MAO-A inhibitors.
In Vitro Monoamine Oxidase Activity Assay
This protocol outlines a common method to determine the inhibitory potential of a compound on MAO-A activity in vitro.
-
Enzyme Source: Mitochondria-rich fractions from rat brain tissue or human platelets, or recombinant human MAO-A.
-
Substrate: A specific substrate for MAO-A, such as kynuramine or serotonin (5-hydroxytryptamine).
-
Inhibitor Preparation: The test compound (e.g., Fluoroclorgyline, clorgyline) and reference compounds are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Incubation: The enzyme source is pre-incubated with the inhibitor or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a specific time (e.g., 20-30 minutes) by adding a stop solution (e.g., strong acid or base).
-
Detection: The product of the enzymatic reaction is measured. For example, the fluorescence of 4-hydroxyquinoline formed from kynuramine can be measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the in vivo measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the pharmacodynamic effects of MAO-A inhibitors.
-
Animal Model: Typically rats or mice.
-
Stereotaxic Surgery: A guide cannula is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: The MAO-A inhibitor is administered (e.g., via intraperitoneal injection or oral gavage).
-
Neurotransmitter Analysis: The concentrations of monoamines (e.g., serotonin, norepinephrine, dopamine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[7][8][9]
-
Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels before drug administration.
Visualizing the Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moclobemide - Wikipedia [en.wikipedia.org]
- 4. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Clorgyline's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Clorgyline, a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), across various cancer cell lines. The information presented is supported by experimental data from multiple studies, offering insights into its differential efficacy and mechanisms of action.
Comparative Efficacy of Clorgyline Across Cancer Cell Lines
Clorgyline has demonstrated varied effects on the proliferation and survival of different cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Clorgyline's enzymatic inhibition of MAO-A are in the nanomolar range, highlighting its potency as an enzyme inhibitor. However, its cytotoxic effects on cancer cells occur at higher concentrations and differ depending on the cell type.
| Cell Line | Cancer Type | Key Effects | IC50 (Cytotoxicity) |
| MDA-MB-231 | Breast (Mesenchymal) | Inhibition of proliferation, induction of a mesenchymal-to-epithelial transition (MET)[1] | Not explicitly reported |
| MCF-7 | Breast (Epithelial) | Little effect on malignant behavior[1] | Not explicitly reported |
| Au565 | Breast (Epithelial, ER-negative) | General lack of effect on metastatic behaviors[1] | Not explicitly reported |
| LNCaP | Prostate (Androgen-Sensitive) | Dose-dependent decrease in proliferation[2] | Not explicitly reported, but significant growth reduction observed at 80 µM[2] |
| C4-2B | Prostate (Castration-Resistant) | Dose-dependent decrease in proliferation[2] | Not explicitly reported, but significant growth reduction observed at 80 µM[2] |
| 22Rv1 | Prostate (Castration-Resistant) | Dose-dependent decrease in proliferation[2] | Not explicitly reported, but a ~20% growth reduction observed at 80 µM[2] |
| E-CA | Prostate (High-Grade) | Promotes differentiation, anti-oncogenic effects[3] | Not explicitly reported |
| U251S | Glioma | Increases cytotoxic efficacy of temozolomide[4] | Not explicitly reported for Clorgyline alone |
| Neuroblastoma | Neuroblastoma | Inhibition of growth in a concentration-dependent manner[5] | Not explicitly reported |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from standard procedures for assessing cell viability.
Materials:
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well opaque-walled tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Clorgyline stock solution (in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Clorgyline in complete culture medium. Remove the medium from the wells and add 100 µL of the Clorgyline dilutions to the respective wells. Include vehicle control wells.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of Resazurin: Add 20 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Clorgyline concentration to determine the IC50 value.
MAO-A Activity Assay
This protocol outlines a general method for determining the enzymatic activity of MAO-A in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
MAO-A substrate (e.g., kynuramine)
-
Clorgyline (as a positive control for inhibition)
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency. Lyse the cells on ice using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein. Determine the protein concentration of the lysate.
-
Assay Reaction: In a black 96-well plate, add a specific amount of cell lysate protein to each well.
-
Inhibitor Addition (for control): To control wells, add a known concentration of Clorgyline to confirm MAO-A specific activity.
-
Substrate Addition: Initiate the reaction by adding the MAO-A substrate.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., for the product of kynuramine, 4-hydroxyquinoline, excitation ~310 nm, emission ~380 nm).
-
Data Analysis: Calculate the MAO-A activity based on a standard curve of the fluorescent product and normalize to the protein concentration of the lysate.
Signaling Pathways and Mechanisms of Action
Clorgyline's Effect on Mesenchymal-to-Epithelial Transition (MET) in Breast Cancer
In mesenchymal-like breast cancer cells such as MDA-MB-231, Clorgyline has been shown to induce a shift towards a more epithelial phenotype.[1] This involves the upregulation of the epithelial marker E-cadherin and interference with the β-catenin signaling pathway.[1]
Clorgyline's Impact on Androgen Receptor Signaling in Prostate Cancer
In both androgen-sensitive (LNCaP) and castration-resistant (C4-2B, 22Rv1) prostate cancer cells, Clorgyline has been demonstrated to decrease cell proliferation.[2] This is associated with the inhibition of the androgen receptor (AR) signaling pathway. Clorgyline can decrease the expression of both full-length AR (AR-FL) and AR splice variants like AR-V7.[2][6]
Clorgyline-Induced Apoptosis
While the precise caspase cascade activated by Clorgyline is not fully detailed in the available literature, it is known to induce apoptosis in some cancer cells.[5] This process often involves the regulation of Bcl-2 family proteins.[6] A general workflow for assessing apoptosis is presented below.
References
- 1. The monoamine oxidase-A inhibitor clorgyline promotes a mesenchymal-to-epithelial transition in the MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-oncogenic and pro-differentiation effects of clorgyline, a monoamine oxidase A inhibitor, on high grade prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Regulation of Local Growth Hormone in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Propargylamine Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key propargylamine monoamine oxidase (MAO) inhibitors: clorgyline, pargyline, selegiline, and rasagiline. The information presented is intended to support research and development efforts in neuropharmacology and related fields. While comprehensive human pharmacokinetic data is available for selegiline and rasagiline, information for clorgyline and pargyline in humans is limited, with some data extrapolated from animal studies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for clorgyline, pargyline, selegiline, and rasagiline. It is important to note the species differences where human data is unavailable.
| Parameter | Clorgyline | Pargyline | Selegiline (Oral) | Rasagiline (Oral) |
| Bioavailability | Data not available in humans. | Data not available in humans. | ~10% | ~36%[1] |
| Time to Maximum Concentration (Tmax) | Data not available in humans. | Data not available in humans. | 0.5 - 2.0 hours | 0.5 - 1.0 hours[1] |
| Maximum Concentration (Cmax) | Data not available in humans. | Data not available in humans. | 0.84 - 2.2 ng/mL | 8.5 ng/mL (after multiple 1mg doses)[1] |
| Half-life (t1/2) | Data not available in humans. | 15 - 19 hours (in rats)[2] | 1.2 - 2.0 hours (single dose); ~10 hours (steady state) | 0.6 - 2.0 hours[1] |
| Metabolism | N-dealkylation[3] | N-demethylation, N-depropargylation (CYP2E1)[4] | N-dealkylation (CYP2B6, CYP2C19), N-depropargylation (CYP2A6, CYP2B6) | N-dealkylation (primarily CYP1A2)[1] |
| Primary Metabolites | Data not available. | Benzylamine, N-methylbenzylamine, N-propargylbenzylamine[4] | L-desmethylselegiline, L-methamphetamine, L-amphetamine | Aminoindan[1] |
| MAO Selectivity | MAO-A selective[5] | Non-selective (slight preference for MAO-B)[4] | MAO-B selective (at therapeutic doses) | MAO-B selective |
Note: The initial topic mentioned "Fluoroclorgyline," which has been identified as a likely misspelling of clorgyline . The data presented here is for clorgyline.
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical trials and preclinical studies involving oral administration of the respective drugs to human subjects or animal models. Below is a generalized description of the methodologies employed in these studies.
Human Pharmacokinetic Studies (Selegiline and Rasagiline):
-
Study Design: Typically, open-label, single- or multiple-dose, crossover, or parallel-group studies are conducted in healthy volunteers or patient populations (e.g., individuals with Parkinson's disease).
-
Drug Administration: The drugs are administered orally as tablets or capsules, usually with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma.
-
Plasma Analysis: The concentration of the parent drug and its major metabolites in plasma is determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for quantifying drug concentrations.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).
Animal Pharmacokinetic Studies (Clorgyline and Pargyline):
-
Animal Models: Studies are often conducted in rats or non-human primates.
-
Drug Administration: The drugs are administered via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points, and plasma is separated for analysis. In some studies, brain tissue is also collected to assess drug distribution.
-
Analysis: As with human studies, LC-MS/MS is the preferred method for quantifying drug concentrations in biological matrices.
Signaling and Metabolic Pathways
The metabolism of propargylamine MAO inhibitors is a critical factor influencing their pharmacokinetic profile and potential for drug-drug interactions. The following diagrams illustrate the primary metabolic pathways for selegiline and rasagiline.
Caption: Metabolic pathway of Selegiline.
Caption: Metabolic pathway of Rasagiline.
References
- 1. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of short and long-lasting effects of pargyline on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pargyline - Wikipedia [en.wikipedia.org]
- 5. Clorgiline - Wikipedia [en.wikipedia.org]
Assessing the Translational Validity of Fluoroclorgyline and Related Monoamine Oxidase Inhibitors from Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of clorgyline, its fluorinated analog ("Fluoroclorgyline"), and other key monoamine oxidase inhibitors (MAOIs). The focus is on assessing the translational validity of preclinical research, primarily from animal models, to potential human applications. We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed methodologies for key experimental protocols.
Introduction to this compound and Comparator Compounds
The term "this compound" in research literature typically refers to a fluorinated analog of clorgyline, such as N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (¹⁸F-fluoroclorgyline). This specific compound has been synthesized primarily as a radiotracer for positron emission tomography (PET) imaging to study the distribution and activity of monoamine oxidase-A (MAO-A) in the living brain. While not a therapeutic agent itself, its development is a key example of translational research.
Clorgyline is a selective and irreversible inhibitor of MAO-A.[1][2][3] Though it has been extensively used in scientific research to understand the role of MAO-A in neuropsychiatric disorders, it was never commercially marketed as an antidepressant.[1]
For a comprehensive assessment of translational validity, this guide will compare clorgyline and its fluorinated analog with two other well-characterized MAOIs:
-
Selegiline (L-deprenyl): A selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), used in the treatment of Parkinson's disease and, in a transdermal formulation, for major depressive disorder.[4][5]
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), used as an antidepressant with a more favorable safety profile compared to irreversible MAOIs.[6][7]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of clorgyline and the selected comparator MAOIs against the two isoforms of monoamine oxidase, MAO-A and MAO-B. This data is crucial for understanding the selectivity and potential therapeutic and side-effect profiles of these compounds.
| Compound | Target MAO Isoform | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Selectivity |
| Clorgyline | MAO-A | Irreversible | 0.0012[8] | 0.054[8] | Highly selective for MAO-A |
| MAO-B | Irreversible | 1.9[8] | 58[8] | ||
| Selegiline | MAO-A | Irreversible | 23[9] | - | ~450-fold for MAO-B[9] |
| MAO-B | Irreversible | 0.051[9] | - | ||
| Moclobemide | MAO-A | Reversible | 10[6] | - | Weak inhibitor of MAO-B |
| MAO-B | Reversible | 1000[6] | - |
Signaling Pathways and Mechanisms of Action
MAOIs exert their effects by preventing the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability. The diagram below illustrates the primary signaling pathway affected by MAO-A inhibitors like clorgyline and moclobemide.
Caption: Mechanism of MAO-A Inhibition.
Experimental Protocols
Animal Models of Depression-Like Behavior
Translational research for antidepressants heavily relies on rodent models that exhibit "depression-like" phenotypes. The validity of these models is assessed by their ability to respond to clinically effective antidepressant treatments.
-
Objective: To assess behavioral despair, a common measure in screening for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[10]
-
Procedure:
-
Mice or rats are individually placed into the water-filled cylinder.[10]
-
The test duration is typically 6 minutes for mice.[11]
-
Behavior is recorded, often via video, for later analysis.
-
The key measure is the duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water.[11]
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Objective: Similar to the FST, this test measures behavioral despair and is particularly useful for high-throughput screening in mice.[12]
-
Apparatus: A suspension box or bar from which the mouse can be hung by its tail.[13]
-
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail (approximately 1-2 cm from the tip).[1]
-
The mouse is suspended by the tape from the bar, ensuring it cannot reach any surfaces.[1]
-
The test typically lasts for 6 minutes.[14]
-
The duration of immobility (hanging passively without movement) is quantified.[14]
-
-
Interpretation: Reduced immobility time suggests an antidepressant-like response.
-
Objective: To measure anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure.[15]
-
Apparatus: Home cage equipped with two identical drinking bottles.
-
Procedure:
-
Animals are habituated to two bottles, both containing water.
-
During the test, animals are given a free choice between a bottle of plain water and a bottle containing a sucrose solution (typically 1-2%).[15]
-
The positions of the bottles are switched daily to avoid place preference.[16]
-
Fluid consumption from each bottle is measured over a set period (e.g., 24-48 hours).
-
Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of fluid consumed) x 100.
-
-
Interpretation: An increase in sucrose preference in a disease model following drug treatment indicates an antidepressant-like effect.
In Vivo Neurochemical Analysis: Microdialysis
-
Objective: To measure extracellular levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in specific brain regions of freely moving animals.[17][18]
-
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (typically HPLC with electrochemical detection).
-
Procedure:
-
A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.[19]
-
The probe is perfused with artificial cerebrospinal fluid at a slow, constant rate (e.g., 1-2 µL/min).[19]
-
Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate.
-
The collected dialysate samples are analyzed to quantify neurotransmitter concentrations.
-
-
Interpretation: An increase in the extracellular concentration of serotonin and/or norepinephrine following administration of an MAO-A inhibitor provides direct evidence of its neurochemical mechanism of action in the brain.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical assessment of a novel MAOI in an animal model of depression.
Caption: Preclinical Antidepressant Screening Workflow.
Assessment of Translational Validity
Clorgyline and Irreversible MAO-A Inhibition:
-
Animal Models: In rodent models, clorgyline robustly demonstrates antidepressant-like effects, such as reducing immobility in the FST and TST.[16] It also reliably increases brain levels of serotonin and norepinephrine.[16] In a mouse model of Huntington's disease, clorgyline improved anxiety- and depressive-like behaviors.[16]
-
Human Studies: While never marketed, early clinical studies with clorgyline showed antidepressant and antianxiety effects in patients.[20] This suggests good predictive validity of the animal models for the therapeutic class of irreversible MAO-A inhibitors. The development of ¹⁸F-fluoroclorgyline for PET imaging is a direct translational success, allowing for the in vivo study of MAO-A in the human brain, which can aid in the development of new drugs.
-
Translational Challenges: The primary barrier for irreversible MAOIs like clorgyline is the safety profile, particularly the risk of hypertensive crisis when combined with tyramine-rich foods (the "cheese effect").[21] This clinical limitation is not typically modeled in preclinical behavioral studies, representing a significant translational gap.
Selegiline and MAO-B Inhibition:
-
Animal Models: Selegiline is effective in animal models of Parkinson's disease. Its effects in depression models are less consistent, though at higher doses, it loses its selectivity for MAO-B and also inhibits MAO-A.[4]
-
Human Studies: Selegiline is clinically effective for Parkinson's disease.[5] Its efficacy in depression is primarily established with the transdermal patch, which, by avoiding first-pass metabolism, results in higher systemic concentrations and inhibition of both MAO-A and MAO-B in the brain.[4]
-
Translational Challenges: The translation of selegiline's effects is highly dependent on the dose and route of administration. Animal studies using systemic injections may not accurately predict the clinical efficacy of the oral formulation for depression, where MAO-A inhibition in the gut is a concern.
Moclobemide and Reversible MAO-A Inhibition:
-
Animal Models: Moclobemide shows antidepressant-like effects in animal models, though sometimes with less potency than irreversible inhibitors.
-
Human Studies: Moclobemide is an effective antidepressant with a significantly improved safety profile over irreversible MAOIs because its reversible binding allows tyramine to displace it from MAO-A in the gut, reducing the risk of a hypertensive crisis.[7]
-
Translational Challenges: The key feature of moclobemide—its reversibility—is a crucial factor for its clinical success and safety. Standard preclinical behavioral tests may not fully capture the translational advantage of a reversible versus an irreversible inhibitor, as these tests do not typically assess for interactions with dietary components.
Conclusion
The translational validity of research on clorgyline and its fluorinated analogs from animal models is strong in terms of mechanism of action and basic efficacy prediction. Preclinical studies accurately predicted that MAO-A inhibition would produce antidepressant effects. The development of ¹⁸F-fluoroclorgyline is a testament to the successful translation of basic chemical and pharmacological research into a valuable clinical imaging tool.
However, a critical translational gap exists concerning the prediction of clinical safety and side effects. The major limitations of irreversible MAOIs, such as the "cheese effect," are not adequately addressed by standard behavioral paradigms in animals. The clinical success of moclobemide highlights the importance of pharmacological properties like reversibility, which may be a more critical determinant of a drug's ultimate utility than its raw potency in an animal model of depression. Future preclinical research should aim to incorporate models that can better predict these safety and interaction liabilities to improve the translation of novel MAOIs from the laboratory to the clinic.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sucrose Preference Test to Measure Stress-induced Anhedonia [bio-protocol.org]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tail Suspension Test [jove.com]
- 14. protocols.io [protocols.io]
- 15. conductscience.com [conductscience.com]
- 16. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 17. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative behavioral effects of clorgyline and pargyline in man: A preliminary evaluation | Scilit [scilit.com]
- 21. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Fluoroclorgyline's Binding Affinity to MAO-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluoroclorgyline's binding affinity to Monoamine Oxidase-A (MAO-A) with other key inhibitors. The information presented is collated from independent research to support drug development and scientific investigation.
Quantitative Comparison of MAO-A Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target is a critical parameter in drug development. For MAO-A inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity.
The following table summarizes the binding affinities of Clorgyline and other relevant MAO-A inhibitors. The IC50 value for Clorgyline, determined through its competition with [¹⁸F]this compound, is a key data point.
| Compound | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| Clorgyline | 39 | - | Rat brain membranes | Mukherjee et al.[1] |
| Clorgyline | - | 0.054 (MAO-A) | Not Specified | APExBIO[2] |
| Clorgyline | 1.2 (MAO-A) | - | Not Specified | APExBIO[2] |
| Ro 41-1049 | - | - | Rat brain | Mukherjee et al.[1] |
| (R)-Deprenyl | >100,000 | - | Rat brain membranes | Mukherjee et al.[1] |
Note: The IC50 value of 39 nM for Clorgyline was determined by its ability to inhibit the binding of [¹⁸F]this compound, indicating a high affinity of this compound for MAO-A.[1] Ro 41-1049 also inhibited the binding of [¹⁸F]this compound, while the MAO-B selective inhibitor (R)-Deprenyl showed no significant effect, confirming the selectivity of this compound for MAO-A.[1]
Experimental Protocol: In Vitro MAO-A Radioligand Binding Assay
The following is a generalized protocol for an in vitro radioligand binding assay for MAO-A using a radiolabeled inhibitor like [¹⁸F]this compound, based on standard methodologies in the field.
I. Materials and Reagents
-
[¹⁸F]this compound (Radioligand)
-
MAO-A source: Rat brain membranes or recombinant human MAO-A
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled MAO-A inhibitor (e.g., Clorgyline, 10 µM)
-
Test compounds: Various concentrations of inhibitors to be tested
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
II. Experimental Workflow Diagram
Caption: Experimental workflow for MAO-A radioligand binding assay.
III. Step-by-Step Methodology
-
Preparation of Rat Brain Membranes:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing MAO-A.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the prepared brain membranes.
-
For total binding, add a known concentration of [¹⁸F]this compound.
-
For non-specific binding, add [¹⁸F]this compound and a high concentration of unlabeled Clorgyline.
-
For competition binding, add [¹⁸F]this compound and varying concentrations of the test compounds.
-
Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition experiments, calculate the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Signaling Pathway Context
The inhibition of MAO-A by compounds like this compound has significant implications for neurotransmitter signaling. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is the basis for their therapeutic effects in conditions like depression.
Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.
This guide provides a comparative overview based on available scientific literature. Further independent verification of this compound's binding affinity through direct binding studies would be beneficial for the research community.
References
- 1. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-MAO A binding of clorgyline in white matter in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Fluoroclorgyline and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two monoamine oxidase (MAO) inhibitors: fluoroclorgyline and selegiline. While both are recognized for their potent inhibitory effects, they exhibit distinct selectivity profiles and cellular activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of their in vitro performance.
Disclaimer: Direct comparative in vitro data for this compound is limited in the available scientific literature. Therefore, data for its close structural analog, clorgyline, is used as a proxy to provide a comparative assessment against selegiline. This substitution should be considered when interpreting the presented data.
Biochemical Activity: MAO-A and MAO-B Inhibition
This compound (represented by clorgyline) and selegiline are potent inhibitors of monoamine oxidases, enzymes crucial for the degradation of monoamine neurotransmitters. Their efficacy and selectivity against the two major isoforms, MAO-A and MAO-B, are critical determinants of their therapeutic potential and side-effect profiles.
Inhibitory Potency (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported in vitro IC50 values for clorgyline and selegiline against human MAO-A and MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| Clorgyline | 2.99[1] | - | Selective for MAO-A[2] |
| Selegiline | - | 7.04[1] | Selective for MAO-B[2] |
| Selegiline | - | 37 ± 1[3] | - |
Note: Lower IC50 values indicate greater potency. The selectivity of clorgyline for MAO-A and selegiline for MAO-B is well-established[2]. At higher concentrations, selegiline can also inhibit MAO-A[2][4][5].
Cellular Activity: Neuroprotection and Cytotoxicity
Beyond their primary enzymatic inhibition, MAO inhibitors can exert various effects on cellular health, including neuroprotection and cytotoxicity. These effects are often investigated in neuronal cell lines such as SH-SY5Y and PC12.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this process.
Studies have shown that selegiline can modulate the expression of these proteins, suggesting a potential neuroprotective mechanism. In various models, selegiline treatment has been associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax[6][7]. This shift in the Bax/Bcl-2 ratio towards cell survival may contribute to its neuroprotective effects[6][8].
Information regarding the specific effects of this compound on apoptotic pathways is currently limited in the scientific literature.
Effects on Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key factor in neuronal damage. MAO activity itself is a source of hydrogen peroxide, a reactive oxygen species.
Selegiline has been shown to possess antioxidant properties[6]. It can reduce oxidative stress by decreasing the production of ROS and enhancing the activity of antioxidant enzymes[7][9]. The reduction of cardiac oxidative stress by selegiline has been linked to its anti-apoptotic effects[6].
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
Objective: To determine the IC50 values of test compounds (this compound, selegiline) against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-A substrate (e.g., serotonin) and MAO-B substrate (e.g., benzylamine)[1]
-
A fluorescence probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the diluted test compounds to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-570 nm excitation and 590-600 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using appropriate software.
Experimental workflow for the fluorometric MAO inhibition assay.
MTT Cytotoxicity Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To evaluate the cytotoxic effects of this compound and selegiline on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Workflow of the MTT cytotoxicity assay.
Signaling Pathways
MAO Inhibition and Neurotransmitter Metabolism
Both this compound and selegiline exert their primary effects by inhibiting monoamine oxidase, thereby preventing the breakdown of key neurotransmitters. This leads to an increase in the synaptic availability of these neurotransmitters.
Inhibition of MAO and its effect on neurotransmitter levels.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 5. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selegiline attenuates cardiac oxidative stress and apoptosis in heart failure: association with improvement of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of selegiline on cigarette smoke-induced oxidative stress and inflammation in rat lungs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Fluoroclorgyline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Fluoroclorgyline, a monoamine oxidase A (MAA) specific inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of halogenated organic compounds and safety data for the structurally related compound, Clorgyline.
I. Hazard Assessment and Chemical Profile
Predicted Physicochemical Data for this compound:
| Property | Value | Source |
| CAS Number | 135062-18-9 | ChemicalBook[2] |
| Boiling Point | 334.8±37.0 °C | Predicted by ChemicalBook[2] |
| Density | 1.164±0.06 g/cm³ | Predicted by ChemicalBook[2] |
| pKa | 6.97±0.50 | Predicted by ChemicalBook[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[1][3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and glassware), must be treated as hazardous waste.
-
Segregation: this compound waste must be segregated as halogenated organic waste .[1][4][5] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible materials should always be stored separately.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.[4]
-
Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials.
-
Disposal Request: Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Decontamination of Laboratory Equipment
All non-disposable glassware and equipment contaminated with this compound must be decontaminated before reuse.
Experimental Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. This rinseate must be collected and disposed of as halogenated organic waste.
-
Washing: Wash the rinsed equipment with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Fluoroclorgyline
Essential Safety and Handling Guide for Fluoroclorgyline
Disclaimer: This document provides guidance on the safe handling of this compound based on available safety data for related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Due to the potential for high toxicity and reactivity, extreme caution is advised. Users should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before beginning any work.
This compound is a compound that, based on its name, is likely a fluorinated analog of Clorgyline. Clorgyline is known to be toxic if swallowed and harmful in contact with skin or if inhaled. The introduction of fluorine into a molecule can significantly alter its chemical and toxicological properties, often increasing its reactivity and biological activity. Therefore, a conservative approach to handling is essential.
Hazard Identification and Assessment
The following table summarizes the potential hazards associated with this compound, based on the known hazards of Clorgyline and general knowledge of fluorinated organic compounds.
| Hazard Category | Potential Hazard Description | Precautionary Statements |
| Acute Toxicity (Oral) | Potentially toxic or fatal if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek immediate medical attention[1]. |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. | Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water. |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled. May cause respiratory irritation. | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or with appropriate respiratory protection. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects[2]. | Avoid release to the environment. Collect spillage[2]. |
| Reactivity | The presence of fluorine may increase reactivity. Forms explosive mixtures with air on intense heating[2]. | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area[1]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE based on a cautious approach.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges for organic vapors and particulates, or a Powered Air-Purifying Respirator (PAPR)[3]. In cases of high exposure potential, a Self-Contained Breathing Apparatus (SCBA) may be necessary[4]. | To prevent inhalation of airborne particles or vapors, which may be toxic or irritating[3]. The choice of respirator depends on the concentration and nature of the airborne substance[4]. |
| Eye and Face Protection | Chemical safety goggles and a face shield[5][6]. | To protect against splashes and airborne particles that can cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face[6]. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)[5]. | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the substance[2]. |
| Body Protection | A lab coat, chemical-resistant apron, or a full-body suit (e.g., Tyvek)[5]. | To protect the body from spills and splashes. For larger quantities or higher-risk procedures, a fully encapsulated chemical-protective suit may be required[7]. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots[7]. | To protect feet from spills. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a research laboratory setting.
Preparation and Planning
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Emergency Plan: Ensure an emergency plan is in place, including the location of safety showers, eyewash stations, and spill kits.
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.
Experimental Procedure
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize dust generation.
-
In Solution: When working with this compound in solution, handle it within the fume hood.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware of the potential for forming explosive mixtures with air upon intense heating[2].
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and equipment.
Decontamination and Waste Segregation
-
Decontaminate: Wipe down all surfaces in the fume hood and any equipment used with an appropriate deactivating solution (if known) or a suitable solvent, followed by soap and water.
-
Segregate Waste: Carefully segregate all waste generated into appropriate, clearly labeled containers for solid waste, liquid waste, and sharps.
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Labeling
-
Containers: Use dedicated, leak-proof, and clearly labeled containers for this compound waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmentally Hazardous")[8].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
On-site Storage
-
Storage Area: Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Compatibility: Ensure that the storage area is away from incompatible materials.
Final Disposal
-
Approved Facility: Arrange for the disposal of this compound waste through a licensed and approved hazardous waste disposal facility[2].
-
Transportation: Follow all institutional, local, and national regulations for the transportation of hazardous waste.
-
Household Disposal: For non-laboratory settings, if take-back programs are unavailable, unused medication may be disposed of in household trash by mixing it with an unappealing substance in a sealed container[9]. However, this is not recommended for research quantities of a potentially highly toxic substance.
Disposal Decision Pathway
Caption: A logical flow for the safe disposal of this compound waste.
References
- 1. airgas.com [airgas.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. epa.gov [epa.gov]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. quora.com [quora.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
